Shepherdin (79-87) (TFA)
Description
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Structure
2D Structure
Properties
Molecular Formula |
C43H65F3N12O14S |
|---|---|
Molecular Weight |
1063.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C41H64N12O12S.C2HF3O2/c1-22(2)13-29(41(64)65)51-37(60)27(14-24-9-5-4-6-10-24)49-34(57)23(3)47-40(63)32(20-66)48-33(56)17-45-36(59)30(18-54)52-39(62)31(19-55)53-38(61)28(15-25-16-44-21-46-25)50-35(58)26(43)11-7-8-12-42;3-2(4,5)1(6)7/h4-6,9-10,16,21-23,26-32,54-55,66H,7-8,11-15,17-20,42-43H2,1-3H3,(H,44,46)(H,45,59)(H,47,63)(H,48,56)(H,49,57)(H,50,58)(H,51,60)(H,52,62)(H,53,61)(H,64,65);(H,6,7)/t23-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |
InChI Key |
ISRJQWVUEJCODH-BNRNJGPNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Shepherdin (79-87) (TFA) in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shepherdin (79-87), a peptidomimetic derived from the Hsp90-binding domain of survivin, has emerged as a promising agent in cancer therapy. This technical guide delineates the core mechanism of action of its trifluoroacetate salt, Shepherdin (79-87) (TFA), in cancer cells. By competitively targeting the ATP-binding pocket of Heat Shock Protein 90 (Hsp90), Shepherdin (79-87) disrupts the crucial interaction between Hsp90 and survivin, an inhibitor of apoptosis protein (IAP) family member overexpressed in many human cancers. This disruption leads to the destabilization and subsequent degradation of Hsp90 client proteins, including survivin itself and key signaling molecules like Akt, ultimately triggering mitochondrial-mediated apoptosis and cell cycle arrest in cancer cells. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols to assess its activity, and a summary of its efficacy in various cancer cell lines.
Core Mechanism of Action: Targeting the Hsp90-Survivin Axis
Shepherdin (79-87) is a synthetic peptide fragment corresponding to amino acids 79 to 87 of the full-length Shepherdin protein.[1][2] Its primary mechanism of action revolves around its function as a peptidomimetic antagonist of the Hsp90-survivin complex.[1][2]
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are critical for cancer cell proliferation, survival, and adaptation.[3] Survivin, a key client protein of Hsp90, is a bifunctional protein that acts as a potent inhibitor of apoptosis and a crucial regulator of mitosis.[1] The interaction between Hsp90 and survivin is vital for maintaining survivin's stability and anti-apoptotic function in cancer cells.
Shepherdin (79-87) was rationally designed to mimic the binding interface of survivin with Hsp90.[1] It competitively binds to the ATP-binding pocket of Hsp90, thereby preventing the formation of the Hsp90-survivin complex.[3] This disruption has two major consequences for the cancer cell:
-
Destabilization of Hsp90 Client Proteins: By inhibiting Hsp90, Shepherdin (79-87) leads to the misfolding and subsequent proteasomal degradation of a host of Hsp90 client proteins that are essential for tumor cell survival and growth. These include survivin itself, as well as other oncoproteins such as Akt, a key regulator of cell survival and proliferation.[3]
-
Induction of Apoptosis: The degradation of anti-apoptotic proteins like survivin and the disruption of pro-survival signaling pathways, such as the PI3K/Akt pathway, sensitize cancer cells to apoptosis. Shepherdin (79-87) has been shown to induce rapid mitochondrial-mediated apoptosis.[3] This is characterized by the disruption of mitochondrial membrane potential and the release of cytochrome c into the cytosol.
Notably, Shepherdin has demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.[3]
Signaling Pathways and Cellular Effects
The binding of Shepherdin (79-87) to Hsp90 initiates a cascade of events that culminate in cancer cell death. The key signaling pathways and cellular responses are visualized in the following diagrams.
References
Shepherdin (79-87) (TFA): A Technical Guide to its Function as a Novel Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shepherdin (79-87), a synthetic peptide fragment derived from the survivin protein, has emerged as a promising candidate in the field of oncology. This technical guide provides an in-depth analysis of the function, mechanism of action, and preclinical efficacy of Shepherdin (79-87) (TFA). By acting as a peptidomimetic antagonist, Shepherdin (79-87) disrupts the critical interaction between Heat Shock Protein 90 (Hsp90) and survivin, leading to the destabilization of survivin and subsequent induction of apoptosis in cancer cells. This document summarizes key quantitative data, details the experimental protocols used to elucidate its function, and provides visual representations of its mechanism of action to support further research and development.
Core Function: Antagonism of the Hsp90-Survivin Complex
Shepherdin (79-87) is the amino acid 79 to 87 fragment of the larger peptidomimetic, Shepherdin.[1][2] Its primary function is to act as an antagonist of the protein-protein interaction between the molecular chaperone Hsp90 and the anti-apoptotic protein survivin.[1] This interaction is crucial for the stability and function of survivin, a key regulator of cell division and apoptosis that is overexpressed in many cancers.[3]
By mimicking the binding domain of survivin to Hsp90, Shepherdin (79-87) competitively inhibits the formation of the Hsp90-survivin complex.[1] This disruption leads to the proteasomal degradation of survivin, thereby reducing its cellular levels.[3] The loss of survivin function in cancer cells results in the induction of apoptosis and inhibition of cell proliferation, highlighting the therapeutic potential of Shepherdin (79-87) as an anticancer agent.[1][3]
Mechanism of Action: A Signaling Pathway Perspective
The anticancer activity of Shepherdin (79-87) is initiated by its binding to the ATP pocket of Hsp90.[4] This binding event competitively inhibits the interaction of Hsp90 with its client protein, survivin. The subsequent degradation of survivin triggers a cascade of downstream events culminating in apoptotic cell death.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on Shepherdin (79-87) and its derivatives.
Table 1: In Vitro Cytotoxicity of Shepherdin Peptides
| Cell Line | Peptide | IC50 (Concentration for 50% cell death) | Reference |
| Acute Myeloid Leukemia (AML) cell lines (HL-60, U937, THP-1, K562) | Shepherdin (79-83) | 24–35 μM | [5] |
| Retinoblastoma (RB) cells (Y79, Weri Rb1) | Shepherdin | 0.42 µg/ml (at 4h of serum starvation) | [5] |
Table 2: In Vivo Efficacy of Shepherdin in an AML Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) | Confidence Interval (95%) | P-value | Reference |
| Control | 1698 | 505.8 to 2426 | \multirow{2}{}{0.008} | \multirow{2}{}{[5]} |
| Shepherdin (79-83) | 232 | 505.8 to 2426 |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of Shepherdin (79-87).
Hsp90-Survivin Binding Assay (ELISA-based)
This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the interaction between Hsp90 and survivin and the inhibitory effect of Shepherdin (79-87).
Materials:
-
96-well microtiter plates
-
Recombinant human Hsp90 protein
-
Recombinant human survivin protein
-
Shepherdin (79-87) peptide
-
Primary antibodies against survivin and Hsp90
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 1M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of recombinant Hsp90 (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Incubation with Peptide and Protein: In separate tubes, pre-incubate recombinant survivin (at a fixed concentration) with varying concentrations of Shepherdin (79-87) for 1 hour at room temperature.
-
Binding Reaction: Add 100 µL of the survivin/Shepherdin mixture to the Hsp90-coated wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody: Add 100 µL of anti-survivin primary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 100 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The decrease in absorbance with increasing concentrations of Shepherdin (79-87) indicates inhibition of the Hsp90-survivin interaction.
Cell Viability Assay (MTT Assay)
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of Shepherdin (79-87) on cancer cells.
Materials:
-
Cancer cell lines (e.g., HL-60, MCF-7)
-
Complete cell culture medium
-
Shepherdin (79-87) (TFA salt)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. For suspension cells, centrifuge the plate after seeding to pellet the cells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment and recovery.
-
Treatment: Prepare serial dilutions of Shepherdin (79-87) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted peptide solutions. Include a vehicle control (medium with the same concentration of TFA as the highest peptide concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: For adherent cells, carefully aspirate the medium and add 100 µL of solubilization solution to each well. For suspension cells, add 100 µL of solubilization solution directly to the wells.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for establishing a tumor xenograft model in mice to evaluate the in vivo anticancer efficacy of Shepherdin (79-87).
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., HL-60 for AML model)
-
Matrigel (optional, to enhance tumor formation)
-
Shepherdin (79-87) formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or culture medium at a concentration of 1-10 x 10⁶ cells per 100 µL. Cells may be mixed with Matrigel (1:1 ratio) to promote tumor growth.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer Shepherdin (79-87) or vehicle control to the mice via the desired route (e.g., intraperitoneal, intravenous) and schedule (e.g., daily, three times a week).
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study to assess for any treatment-related toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, Western blotting).
Logical and Experimental Workflows
The following diagrams illustrate the logical progression of research and the workflow of key experimental procedures.
Conclusion
Shepherdin (79-87) (TFA) represents a rationally designed peptidomimetic with a clear mechanism of action targeting a key cancer cell survival pathway. Its ability to disrupt the Hsp90-survivin complex, leading to the degradation of survivin and subsequent apoptosis, has been demonstrated in both in vitro and in vivo models. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially translate this promising anticancer agent into clinical applications. Future studies should focus on optimizing its drug-like properties, including stability and delivery, to fully realize its therapeutic potential.
References
The Rational Design of Shepherdin (79-87): A Targeted Disruptor of the Hsp90-Survivin Axis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Shepherdin (79-87) is a rationally designed peptidomimetic that has emerged as a promising anti-cancer agent due to its unique mechanism of action targeting the protein-protein interaction between Heat Shock Protein 90 (Hsp90) and its client protein, survivin. This technical guide provides a comprehensive overview of the discovery and the scientific rationale behind the design of Shepherdin (79-87). It delves into the quantitative data supporting its bioactivity, detailed experimental protocols for its evaluation, and visual representations of the key pathways and experimental workflows. This document is intended to serve as a core resource for researchers in oncology and drug development, offering insights into the targeted disruption of chaperone-client protein interactions as a therapeutic strategy.
Introduction: Targeting the Hsp90-Survivin Complex in Cancer
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of a multitude of client proteins, many of which are implicated in cancer cell proliferation, survival, and adaptation.[1] One such client protein is survivin, a member of the inhibitor of apoptosis (IAP) family that is overexpressed in most human cancers and is associated with a poor prognosis.[2] The interaction between Hsp90 and survivin is critical for maintaining the stability and anti-apoptotic function of survivin.[3] Therefore, disrupting this interaction presents a compelling strategy for cancer therapy.
Shepherdin was conceived as a peptidomimetic antagonist modeled on the binding interface between Hsp90 and survivin.[4] Specifically, the design of Shepherdin (79-87) is based on the amino acid sequence from Lys-79 to Leu-87 of the survivin protein, a region identified as critical for the interaction with Hsp90.[3] By mimicking this binding motif, Shepherdin competitively inhibits the Hsp90-survivin complex, leading to the destabilization and subsequent degradation of survivin, ultimately inducing apoptosis in cancer cells.[1][4]
Rationale for the Design of Shepherdin (79-87)
The design of Shepherdin (79-87) was a result of a structure-based drug design approach. The core hypothesis was that a peptide mimicking the Hsp90-binding domain of survivin could act as a competitive inhibitor of their interaction.
Key Rationale Points:
-
Identification of the Binding Interface: Peptide mapping studies identified the survivin sequence from Lys-79 to Lys-90 as the minimal region required for Hsp90 binding.[3]
-
Competitive Inhibition Strategy: A synthetic peptide corresponding to this sequence, Shepherdin (79-87), was designed to occupy the survivin-binding site on Hsp90, thereby preventing the native interaction.
-
Induction of Apoptosis: By disrupting the Hsp90-survivin complex, Shepherdin triggers the degradation of survivin, a key inhibitor of apoptosis. This leads to the activation of apoptotic pathways specifically in cancer cells, which are often highly dependent on survivin for their survival.
-
Tumor Selectivity: Hsp90 in tumor cells exists in a high-affinity, activated state, often as part of multi-chaperone complexes. This conformation exhibits a higher binding affinity for inhibitors compared to the Hsp90 in normal cells, providing a potential mechanism for the tumor-selective action of Shepherdin.[5]
Quantitative Bioactivity Data
The following tables summarize the key quantitative data that substantiates the biological activity of Shepherdin and its derivatives.
Table 1: Binding Affinity of Shepherdin Peptide to Hsp90
| Peptide Sequence | Binding Target | Method | Dissociation Constant (Kd) | Reference |
| Survivin (Lys-79 - Lys-90) | Hsp90 | Surface Plasmon Resonance | 8.38 x 10⁻⁸ M | [3] |
Table 2: In Vitro Cytotoxicity of Cell-Permeable Shepherdin Variants
| Cell Line | Cancer Type | Shepherdin Variant | IC50 (µM) | Exposure Time | Assay Method | Reference |
| Various AML | Acute Myeloid Leukemia | Shepherdin (79-83) | 24-35 | 30 minutes | Not Specified | [1] |
| PC3 | Prostate Cancer | Shepherdin-RV | ~25-75 | 3 hours | MTT | |
| DU145 | Prostate Cancer | Shepherdin-Atp | ~25-75 | 3 hours | MTT | |
| HeLa | Cervical Cancer | Shepherdin-Atp | ~25-75 | 3 hours | MTT |
Table 3: In Vivo Antitumor Efficacy of Shepherdin
| Cancer Model | Cell Line | Mouse Strain | Treatment Regimen | Outcome | Reference |
| Acute Myeloid Leukemia Xenograft | HL-60 | CB17 SCID/beige | 50 mg/kg/day, i.p., for 11 days | Abolished tumor growth (232 mm³ vs. 1698 mm³ in control) | [1] |
| Prostate Cancer Xenograft | PC3 | SCID/beige | 50 mg/kg/day, i.p. | Inhibition of tumor growth |
Experimental Protocols
Hsp90-Survivin Binding Competition ELISA
This protocol is designed to assess the ability of Shepherdin to inhibit the binding of survivin to Hsp90.
Materials:
-
Recombinant Hsp90
-
Recombinant Survivin
-
Shepherdin (79-87) peptide
-
96-well microtiter plates
-
Primary antibodies against survivin and Hsp90
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with recombinant Hsp90 (e.g., 10 µg/mL) overnight at 4°C.
-
Wash the wells with a suitable buffer (e.g., PBS with 0.05% Tween 20).
-
Block the wells with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Pre-incubate recombinant survivin with varying concentrations of Shepherdin (79-87) peptide for 1 hour at room temperature.
-
Add the survivin-Shepherdin mixture to the Hsp90-coated wells and incubate for 2 hours at room temperature.
-
Wash the wells extensively.
-
Add a primary antibody against survivin and incubate for 1-2 hours at room temperature.
-
Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
Cell Viability (MTT) Assay
This protocol measures the cytotoxic effect of Shepherdin on cancer cells.
Materials:
-
Cancer cell lines (e.g., PC3, HeLa)
-
Cell culture medium and supplements
-
Shepherdin (79-87) made cell-permeable (e.g., by fusion with a cell-penetrating peptide)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of cell-permeable Shepherdin (79-87) for the desired duration (e.g., 3 hours).
-
After the incubation period, add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Incubate the plate with shaking for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm.[6]
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of Shepherdin's antitumor activity in a mouse model.
Materials:
-
Cancer cell line (e.g., HL-60 for AML model)
-
Immunocompromised mice (e.g., CB17 SCID/beige)
-
Cell-permeable Shepherdin (79-83)
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Inject cancer cells (e.g., 1 x 10⁷ HL-60 cells in sterile PBS) subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer cell-permeable Shepherdin (e.g., 50 mg/kg in sterile PBS) or vehicle control (sterile PBS) via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 11 days).
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Visualizations
Signaling Pathway of Shepherdin's Action
Caption: Mechanism of Shepherdin-induced apoptosis.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing in vivo antitumor activity.
Logical Relationship of Shepherdin Design
Caption: The logical progression of Shepherdin's design.
Conclusion
The rational design of Shepherdin (79-87) exemplifies a targeted approach to cancer therapy. By specifically disrupting the Hsp90-survivin interaction, Shepherdin leverages a key dependency of cancer cells for their survival. The quantitative data from in vitro and in vivo studies strongly support its potential as a selective anti-cancer agent. The detailed experimental protocols provided herein offer a framework for the further investigation and development of Shepherdin and other molecules targeting protein-protein interactions in oncology. The continued exploration of this and similar strategies holds significant promise for the future of personalized cancer medicine.
References
- 1. Antileukemic activity of shepherdin and molecular diversity of hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Regulation of survivin function by Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design of shepherdin, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high-affinity conformation of Hsp90 confers tumour selectivity on Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
An In-Depth Technical Guide to the Anticancer Activity of Shepherdin (79-87)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shepherdin (79-87) is a synthetic peptidomimetic that has emerged as a promising anticancer agent. Derived from the Hsp90-binding domain of survivin, this peptide fragment acts as a potent antagonist of the heat shock protein 90 (Hsp90) and survivin protein complex. By disrupting this interaction, Shepherdin (79-87) triggers a cascade of events leading to the destabilization of numerous Hsp90 client proteins crucial for tumor cell survival and proliferation. This guide provides a comprehensive overview of the mechanism of action, key experimental findings, and detailed protocols relevant to the study of Shepherdin (79-87)'s anticancer properties.
Introduction
The quest for targeted cancer therapies has led to the identification of key molecular interactions that are dysregulated in malignant cells. One such critical interaction is the chaperoning of the anti-apoptotic protein survivin by heat shock protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone essential for the stability and function of a wide array of "client" proteins, many of which are oncoproteins that drive tumor progression.[2] Survivin, a member of the inhibitor of apoptosis (IAP) family, is overexpressed in most human cancers and plays a dual role in inhibiting apoptosis and regulating cell division.[3][4] The interaction between Hsp90 and survivin is vital for maintaining the stability and anti-apoptotic function of survivin.[5]
Shepherdin (79-87), a peptide sequence corresponding to amino acids 79-87 of survivin (KHSSGCAFL), was rationally designed to disrupt the Hsp90-survivin complex.[6][7] A shorter, more soluble variant, Shepherdin (79-83) (KHSSG), has also been developed and exhibits similar anticancer activities.[6] These peptides function by competitively binding to the ATP pocket of Hsp90, thereby acting as Hsp90 inhibitors.[6] This inhibition leads to the degradation of Hsp90 client proteins, including survivin and the serine/threonine kinase Akt, ultimately inducing rapid and selective cancer cell death.[6][8]
Mechanism of Action
Shepherdin (79-87) exerts its anticancer effects through a multi-faceted mechanism centered on the inhibition of the Hsp90 chaperone machinery.
-
Disruption of the Hsp90-Survivin Complex: Shepherdin (79-87) mimics the binding motif of survivin to Hsp90, competitively inhibiting their interaction.[1][5] This disruption is a key initiating event in its mechanism of action.
-
Inhibition of Hsp90 ATPase Activity: The peptide binds to the N-terminal ATP-binding pocket of Hsp90, a critical step for the chaperone's function.[9][10] This competitive binding with ATP inhibits the ATPase activity of Hsp90, preventing the conformational changes necessary for client protein maturation and activation.[9]
-
Destabilization of Hsp90 Client Proteins: The inhibition of Hsp90 function leads to the misfolding and subsequent proteasomal degradation of its client proteins.[2] Key oncoproteins targeted by this mechanism include survivin itself, Akt, and other kinases and transcription factors that are critical for tumor cell proliferation, survival, and angiogenesis.[6]
-
Induction of Apoptosis: By destabilizing anti-apoptotic proteins like survivin and Akt, Shepherdin (79-87) shifts the cellular balance towards programmed cell death.[6][8] The peptide has been shown to induce rapid apoptosis in various cancer cell lines.[6]
-
Mitochondrial Dysfunction: Shepherdin treatment leads to a rapid disruption of mitochondrial function, characterized by the dissipation of the mitochondrial membrane potential and the release of cytochrome c into the cytosol within minutes of exposure.[6] This triggers the intrinsic apoptotic pathway.
Quantitative Data on Anticancer Activity
The efficacy of Shepherdin peptides has been quantified in various preclinical models. The following tables summarize the key findings.
| Peptide | Cancer Cell Line | Assay | Parameter | Value | Reference |
| Shepherdin (79-87) | Acute Myeloid Leukemia (AML) | Cell Viability | IC50 (50% cell death) | 24-35 µM (within 30 minutes) | [6] |
| Shepherdin (79-83) | Acute Myeloid Leukemia (AML) | Cell Viability | IC50 (50% cell death) | 24-35 µM (within 30 minutes) | [6] |
| Shepherdin (79-83) | HeLa, MCF-7 | Cell Viability | - | Similar activity to AML cells | [6] |
Table 1: In Vitro Cytotoxicity of Shepherdin Peptides
| Peptide | Cancer Model | Treatment | Parameter | Result | Reference |
| Shepherdin (79-83) | AML Xenograft | 50 mg/kg/day (intraperitoneal) | Tumor Volume | Mean treated: 232 mm³ vs. Mean control: 1698 mm³ (p=0.008) | [6] |
Table 2: In Vivo Antitumor Efficacy of Shepherdin (79-83)
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Shepherdin (79-87) and the general workflows of experiments used to characterize its activity.
Caption: Mechanism of action of Shepherdin (79-87).
Caption: General experimental workflow for studying Shepherdin (79-87).
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Shepherdin (79-87).
Cell Viability (MTT) Assay
This protocol is for assessing the effect of Shepherdin (79-87) on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well microplates
-
Shepherdin (79-87) peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of Shepherdin (79-87) in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted peptide or control medium to the respective wells.
-
Incubate for the desired treatment period (e.g., 30 minutes, 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Caspase-3 Activity Assay
This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and control cells
-
Cell lysis buffer
-
Reaction buffer (containing DTT)
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Fluorometer with 380 nm excitation and 420-460 nm emission filters
Procedure:
-
Induce apoptosis in cells by treating with Shepherdin (79-87) for the desired time.
-
Harvest approximately 1-5 x 10⁶ cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50 µL of lysate (containing 50-200 µg of protein) to each well.
-
Add 50 µL of 2x reaction buffer (containing 10 mM DTT) to each well.
-
Add 5 µL of caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the fluorescence using a fluorometer.
Mitochondrial Cytochrome c Release Assay
This protocol details the detection of cytochrome c release from mitochondria into the cytosol via Western blotting.
Materials:
-
Treated and control cells (approximately 5 x 10⁷)
-
Ice-cold PBS
-
Cytosol Extraction Buffer Mix (containing DTT and protease inhibitors)
-
Mitochondrial Extraction Buffer Mix (containing DTT and protease inhibitors)
-
Dounce homogenizer
-
SDS-PAGE equipment
-
Western blotting equipment and reagents
-
Primary antibody against Cytochrome c
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Harvest cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet with 10 mL of ice-cold PBS.
-
Resuspend the pellet in 1 mL of 1X Cytosol Extraction Buffer Mix.
-
Incubate on ice for 10-15 minutes.
-
Homogenize the cells with a Dounce homogenizer (30-50 passes).
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to a fresh tube and centrifuge at 10,000 x g for 30 minutes at 4°C. The resulting supernatant is the cytosolic fraction.
-
The pellet contains the mitochondrial fraction. Resuspend this pellet in 100 µL of Mitochondrial Extraction Buffer Mix.
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Perform SDS-PAGE and Western blotting with equal amounts of protein from each fraction.
-
Probe the membrane with an antibody specific for cytochrome c.
Western Blot Analysis of Hsp90 Client Proteins
This protocol is for detecting changes in the expression levels of Hsp90 client proteins, such as Survivin and Akt, following Shepherdin (79-87) treatment.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies against Survivin, Akt, p-Akt, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Survivin, anti-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Co-Immunoprecipitation of Hsp90 and Survivin
This protocol can be used to demonstrate the interaction between Hsp90 and survivin and its disruption by Shepherdin (79-87).
Materials:
-
Cell lysate
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against Hsp90 or Survivin
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Hsp90) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-3 hours at 4°C.
-
Wash the beads three to five times with wash buffer.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the interacting protein (e.g., anti-Survivin).
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of Shepherdin (79-87).
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line (e.g., HL-60 for AML, U87 for glioblastoma)
-
Matrigel (optional)
-
Shepherdin (79-87) for injection
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject 1-10 x 10⁶ cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Shepherdin (79-87) or vehicle control systemically (e.g., via intraperitoneal injection) according to the desired dosing schedule.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Immunohistochemistry (IHC)
This protocol is for the detection of protein expression (e.g., Survivin, Akt) in formalin-fixed, paraffin-embedded tumor tissues from xenograft models.
Materials:
-
Paraffin-embedded tumor sections on slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-Survivin, anti-Akt)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking solution.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the biotinylated secondary antibody.
-
Wash with PBS and incubate with streptavidin-HRP.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Analyze the slides under a microscope.
Conclusion
Shepherdin (79-87) and its derivatives represent a novel and promising class of anticancer agents that target the Hsp90-survivin axis. Their ability to induce rapid and selective apoptosis in cancer cells, coupled with their efficacy in preclinical in vivo models, underscores their therapeutic potential. The detailed mechanisms and protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the anticancer properties of Shepherdin peptides. Future studies may focus on optimizing peptide delivery, evaluating combination therapies, and advancing these promising agents toward clinical trials.
References
- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of survivin function by Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. addgene.org [addgene.org]
A Technical Guide to Shepherdin (79-87) in Acute Myeloid Leukemia (AML) Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the peptide Shepherdin (79-87) and its derivatives as potential therapeutic agents in the context of Acute Myeloid Leukemia (AML). It consolidates key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and research workflows.
Core Concept: Targeting the Hsp90-Survivin Axis in AML
Shepherdin is a peptidomimetic antagonist designed to disrupt the interaction between Heat shock protein 90 (Hsp90) and its client protein, Survivin.[1][2] The 79-87 amino acid fragment of Survivin was identified as a key sequence for this interaction.[3] Research has primarily focused on a cell-permeable, shorter, and more potent variant, Shepherdin (79-83) , which demonstrates significant anti-leukemic activity.[4]
The fundamental mechanism of action involves Shepherdin binding to the ATP pocket of Hsp90, thereby inhibiting its chaperone function.[4][5] This leads to the destabilization and subsequent degradation of critical Hsp90 client proteins, such as Survivin and Akt, which are often overexpressed in AML and are crucial for cell survival and proliferation.[2][4] A key feature of Shepherdin's activity is the rapid induction of mitochondrial dysfunction, contributing to swift and efficient cancer cell death.[4]
Quantitative Data Summary
The following tables summarize the quantitative outcomes of Shepherdin (79-83) treatment in AML models as reported in foundational research.
Table 1: In Vitro Efficacy in AML Cell Lines
| Cell Line Type | Assay | Parameter | Value | Treatment Time | Reference |
| Various AML Cell Lines (HL-60, THP-1, U937, K562) | MTT Assay | IC50 (Concentration for 50% cell death) | 24–35 µM | 30 minutes | [4] |
| Various AML Cell Lines | Multiparametric Flow Cytometry | Caspase (DEVDase) Activity | High Levels Induced | 30 minutes | [4] |
| Various AML Cell Lines | Multiparametric Flow Cytometry | Plasma Membrane Integrity | Loss of Integrity | 30 minutes | [4] |
| HL-60 | Western Blot | Hsp70 Expression | No change | 30 minutes | [4] |
Table 2: In Vivo Efficacy in AML Xenograft Model (HL-60 cells in SCID mice)
| Treatment Group | Dosage | Treatment Duration | Mean Tumor Volume (mm³) | P-value | Reference |
| Shepherdin (79-83) | 50 mg/kg per day (intraperitoneally) | 11 days | 232 | .008 | [4][5][6] |
| Control (Saline) | N/A | 11 days | 1698 | .008 | [4][5][6] |
Signaling Pathway and Mechanism of Action
Shepherdin's anti-leukemic effect is mediated through the inhibition of the Hsp90 chaperone system, leading to apoptosis via mitochondrial disruption and depletion of survival proteins.
Caption: Shepherdin inhibits Hsp90, leading to client protein degradation and mitochondrial dysfunction, culminating in AML cell apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Shepherdin in AML research.
Cell Viability Assessment (MTT Assay)
-
Cell Culture: AML cell lines (e.g., HL-60, THP-1, U937, K562) are cultured in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well.
-
Treatment: Cell-permeable Shepherdin (79-83) and a scrambled peptide control are added to the wells at varying concentrations (e.g., 0-100 µM).
-
Incubation: The plates are incubated for a short duration (e.g., 30 minutes to 1 hour) at 37°C.[4]
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation for Formazan Formation: Plates are incubated for an additional 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Apoptosis and Cell Death Analysis (Multiparametric Flow Cytometry)
-
Cell Treatment: AML cells are treated with a fixed concentration of Shepherdin (79-83) (e.g., 50-75 µM) or a scrambled control peptide for 30 minutes.[4]
-
Staining: Cells are harvested and stained with reagents to detect:
-
Caspase Activity: A fluorescently labeled inhibitor of caspases (e.g., a FLICA reagent for DEVDase activity) is used to identify cells undergoing apoptosis.
-
Plasma Membrane Integrity: A viability dye such as Propidium Iodide (PI) is added. PI is excluded from live cells but penetrates cells with compromised membranes.
-
-
Data Acquisition: Samples are analyzed on a flow cytometer. Data is collected for thousands of individual cells.
-
Analysis: The cell population is gated and quantified to determine the percentage of cells that are live, early apoptotic (caspase-positive, PI-negative), and late apoptotic/necrotic (caspase-positive, PI-positive).
In Vivo Antitumor Activity (AML Xenograft Model)
-
Cell Implantation: 5-10 x 10⁶ human AML cells (e.g., HL-60) are injected subcutaneously into the flank of immunodeficient mice (e.g., SCID/beige mice).[6]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Initiation: Mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of Shepherdin (79-83) (e.g., 50 mg/kg), while the control group receives saline.[4][6]
-
Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = (width)² x length / 2). Animal weight and general health are also monitored.
-
Endpoint Analysis: After the treatment period (e.g., 11-12 days), mice are euthanized. Tumors and major organs are harvested.[6]
-
Immunohistochemistry: Tumor sections are stained with antibodies against Hsp90 client proteins (Survivin, Akt) and markers of apoptosis (e.g., cleaved caspase-3) to confirm the in vivo mechanism of action. Organ tissues are analyzed by hematoxylin & eosin (H&E) staining to assess systemic toxicity.[4]
Experimental Research Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of Shepherdin in AML.
Caption: A standard workflow for evaluating Shepherdin, moving from in vitro cell-based assays to in vivo validation in animal models.
References
Methodological & Application
Application Notes and Protocols for Shepherdin (79-87) (TFA) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shepherdin (79-87), a synthetic peptide fragment derived from the full-length Shepherdin protein, is a promising agent in cancer research. It functions as a peptidomimetic antagonist of the Heat shock protein 90 (Hsp90) and Survivin protein complex. By disrupting this interaction, Shepherdin (79-87) leads to the destabilization of Survivin, a key regulator of cell division and apoptosis, ultimately inducing cell death in cancer cells.[1][2] This document provides detailed protocols for the use of Shepherdin (79-87) (TFA salt) in cell culture experiments, including assessing cell viability and apoptosis.
Mechanism of Action
Shepherdin (79-87) competitively binds to the ATP-binding pocket of Hsp90, thereby preventing the chaperoning of its client protein, Survivin.[1][3] The disruption of the Hsp90-Survivin complex leads to the proteasomal degradation of Survivin.[4][5] Reduced levels of Survivin result in the activation of caspases and the induction of apoptosis.[4][6]
digraph "Shepherdin_Signaling_Pathway" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Shepherdin (79-87) Signaling Pathway", pad="0.5", nodesep="0.5", ranksep="0.5"];
node [fontname="Arial", fontsize=10, shape=box, style=rounded, penwidth=1.5];
edge [fontname="Arial", fontsize=10, penwidth=1.5];
Hsp90 [label="Hsp90", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];
Survivin [label="Survivin", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];
Hsp90_Survivin [label="Hsp90-Survivin\nComplex", fillcolor="#FBBC05", style=filled, fontcolor="#202124"];
Shepherdin [label="Shepherdin (79-87)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF", shape=ellipse];
Proteasome [label="Proteasomal\nDegradation", shape=cylinder, fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];
Hsp90 -> Hsp90_Survivin [arrowhead=none];
Survivin -> Hsp90_Survivin [arrowhead=none];
Hsp90_Survivin -> Survivin [label="Stabilization"];
Shepherdin -> Hsp90 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"];
Hsp90_Survivin -> Proteasome [style=dashed, label="Degradation\n(Shepherdin induced)"];
Proteasome -> Survivin [style=dashed, arrowhead=tee];
Survivin -> Apoptosis [arrowhead=tee, label="Inhibits"];
}
Typical workflow for in vitro experiments.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of Shepherdin (79-87) on cancer cell lines.
Materials:
-
Shepherdin (79-87) (TFA) stock solution
-
Cancer cell line of interest (e.g., HL-60, MCF-7, PC3)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Shepherdin (79-87) in complete culture medium. A suggested starting concentration range is 1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted peptide solutions. Include a vehicle control (medium with the same amount of solvent used to dissolve the peptide).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[2][7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptosis induced by Shepherdin (79-87) using flow cytometry.
Materials:
-
Shepherdin (79-87) (TFA) stock solution
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Shepherdin (79-87) at the desired concentrations (e.g., IC50 concentration determined from the MTT assay) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining:
a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
b. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
c. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]
d. Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[2]
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Conclusion
Shepherdin (79-87) (TFA) is a valuable tool for investigating the roles of Hsp90 and Survivin in cancer cell survival. The protocols provided here offer a framework for conducting in vitro studies to assess its cytotoxic and pro-apoptotic effects. Researchers should optimize these protocols based on the specific cell lines and experimental conditions used.
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. WO2011133948A2 - Highly active polypeptides and methods of making and using the same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. MTT (Assay protocol [protocols.io]
Application Notes and Protocols: Determining the Cytotoxic Effects of Shepherdin (79-87) (TFA) in Acute Myeloid Leukemia (AML) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shepherdin is a peptidomimetic antagonist designed to disrupt the interaction between Heat shock protein 90 (Hsp90) and its client protein, survivin.[1][2][3] This interaction is crucial for the stability and function of survivin, a key regulator of cell division and apoptosis, which is often overexpressed in cancer cells, including Acute Myeloid Leukemia (AML). By inhibiting the Hsp90-survivin complex, Shepherdin promotes the degradation of survivin and other Hsp90 client proteins, such as Akt, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] The peptide fragment Shepherdin (79-87) and its more potent derivative Shepherdin (79-83) have demonstrated significant and selective anti-leukemic activity in vitro and in vivo.[1][4][5] These application notes provide a summary of the effective concentrations of Shepherdin for inducing cell death in AML cells and a detailed protocol for determining its half-maximal inhibitory concentration (IC50).
Data Presentation: Shepherdin Concentration for 50% Cell Death (IC50) in AML Cells
The following table summarizes the reported concentration range of cell-permeable Shepherdin peptides required to induce 50% cell death in various AML cell lines.
| Peptide Variant | Cell Lines | IC50 Concentration Range (µM) | Incubation Time | Reference |
| Shepherdin (79-87) | Various AML cell lines | 24 - 35 | 30 minutes | [4] |
| Shepherdin (79-83) | Various AML cell lines and patient-derived blasts | 24 - 35 | 30 minutes | [1][4] |
Note: The trifluoroacetate (TFA) salt form of the peptide is commonly used for research purposes to ensure solubility and stability. The active component is the Shepherdin peptide itself. For experimental purposes, it is crucial to use a cell-permeable formulation of the peptide, typically achieved by conjugation to a cell-penetrating peptide like the Antennapedia helix III sequence.[1][4]
Signaling Pathway of Shepherdin in AML Cells
Shepherdin exerts its cytotoxic effects by targeting the ATP-binding pocket of Hsp90. This competitive inhibition disrupts the chaperone's function, leading to the degradation of client proteins essential for cancer cell survival and proliferation.
Caption: Mechanism of Shepherdin-induced apoptosis in AML cells.
Experimental Protocol: Determination of IC50 for Shepherdin (79-87) in AML Cells
This protocol outlines the steps to determine the concentration of Shepherdin (79-87) that inhibits the viability of AML cells by 50% using a colorimetric MTT assay.
Materials:
-
AML cell lines (e.g., HL-60, K562, THP-1, U937)
-
Cell-permeable Shepherdin (79-87) (TFA) peptide
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 0.01 M HCl in isopropanol)
-
96-well flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Culture: Culture AML cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase before starting the experiment.
-
Cell Seeding:
-
Count the cells using a hemocytometer or automated cell counter and determine cell viability (should be >95%).
-
Dilute the cell suspension to a final concentration of 1 x 10^6 cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Include wells for vehicle control (medium with the same concentration of the peptide's solvent) and blank (medium only).
-
-
Peptide Preparation and Treatment:
-
Prepare a stock solution of cell-permeable Shepherdin (79-87) (TFA) in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of the stock solution to obtain a range of working concentrations (e.g., 0, 5, 10, 20, 40, 60, 80, 100 µM).
-
Add 10 µL of each working solution to the respective wells in triplicate. For the vehicle control wells, add 10 µL of the solvent.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator. This short incubation time is based on the rapid action of Shepherdin.[4]
-
MTT Assay:
-
Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
After the incubation, add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use the absorbance at a reference wavelength of 630 nm to reduce background noise if necessary.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the Shepherdin concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the protocol for determining the IC50 of Shepherdin in AML cells.
Caption: Workflow for determining the IC50 of Shepherdin in AML cells.
Conclusion
Shepherdin (79-87) and its derivatives are promising therapeutic agents for AML due to their potent and rapid cytotoxic effects on leukemia cells, while sparing normal cells.[2][4] The provided protocols and data serve as a valuable resource for researchers investigating the anti-leukemic properties of Shepherdin and for the development of novel Hsp90 inhibitors. Careful execution of these experimental procedures will enable the accurate determination of the peptide's efficacy and further elucidate its mechanism of action in AML.
References
Protocol for Shepherdin (79-87) Apoptosis Assay using Annexin V
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Shepherdin (79-87) is a peptidomimetic antagonist that targets the interaction between Heat Shock Protein 90 (Hsp90) and Survivin, a key regulator of apoptosis and cell division.[1][2] By disrupting this complex, Shepherdin (79-87) promotes the degradation of Survivin, leading to the induction of apoptosis in cancer cells.[3][4] This makes it a promising candidate for targeted cancer therapy. The Annexin V assay is a widely used method to detect apoptosis in its early stages. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, exposing it to the extracellular environment. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[5] This protocol details the use of an Annexin V-based assay to quantify apoptosis induced by Shepherdin (79-87) in cancer cell lines.
Principle of the Assay
This protocol utilizes a dual-staining method with FITC-conjugated Annexin V and Propidium Iodide (PI) to differentiate between different cell populations.
-
Annexin V-FITC: Stains early apoptotic cells by binding to the exposed phosphatidylserine on the outer cell membrane.
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that can only enter cells with compromised plasma membranes. Therefore, it stains late apoptotic and necrotic cells.
By analyzing the fluorescence of both dyes using flow cytometry, cells can be categorized into four populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal in apoptosis studies).
Experimental Protocols
Materials and Reagents
-
Shepherdin (79-87) peptide
-
Cancer cell line of interest (e.g., HeLa, MCF-7, or an Acute Myeloid Leukemia (AML) cell line)[6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile, nuclease-free water
-
DMSO (for dissolving Shepherdin (79-87))[7]
-
Flow cytometry tubes
-
Flow cytometer
Preparation of Reagents
-
Shepherdin (79-87) Stock Solution:
-
To prepare a 10 mM stock solution, dissolve the Shepherdin (79-87) peptide in sterile DMSO.[7] For example, for a peptide with a molecular weight of 1000 g/mol , dissolve 1 mg in 100 µL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
1X Binding Buffer:
-
Prepare the 1X Binding Buffer by diluting the 10X stock solution with sterile, nuclease-free water. For example, to prepare 10 mL of 1X Binding Buffer, mix 1 mL of 10X Binding Buffer with 9 mL of sterile water.
-
Store the 1X Binding Buffer at 4°C.
-
Experimental Procedure
-
Cell Seeding:
-
Seed the cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
Induction of Apoptosis with Shepherdin (79-87):
-
Prepare serial dilutions of Shepherdin (79-87) in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). A vehicle control (medium with the same concentration of DMSO used for the highest Shepherdin (79-87) concentration) should also be prepared. Studies have shown that concentrations inducing 50% cell death are typically in the range of 24–35 μM.[6]
-
Remove the old medium from the cells and add the medium containing the different concentrations of Shepherdin (79-87) or the vehicle control.
-
Incubate the cells for a predetermined time. Shepherdin (79-87) has been shown to induce apoptosis in as little as 30 minutes.[6] A time-course experiment (e.g., 30 min, 1h, 2h, 4h) is recommended to determine the optimal incubation time for the specific cell line.
-
-
Cell Harvesting:
-
For adherent cells:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin and combine these cells with the previously collected supernatant.
-
-
For suspension cells:
-
Collect the cells directly from the culture flask or plate.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls to set up the flow cytometer, including an unstained cell sample, a sample stained only with Annexin V-FITC, and a sample stained only with PI.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
-
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a table for easy comparison.
Table 1: Percentage of Apoptotic Cells after Treatment with Shepherdin (79-87)
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| Shepherdin (79-87) | 10 | 75.6 ± 3.5 | 15.8 ± 2.2 | 7.1 ± 1.5 | 1.5 ± 0.7 |
| Shepherdin (79-87) | 25 | 42.1 ± 4.2 | 38.9 ± 3.8 | 16.5 ± 2.9 | 2.5 ± 1.1 |
| Shepherdin (79-87) | 50 | 15.8 ± 2.9 | 55.3 ± 5.1 | 25.4 ± 4.3 | 3.5 ± 1.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualization
Signaling Pathway of Shepherdin (79-87) Induced Apoptosis
Caption: Shepherdin (79-87) induced apoptosis signaling pathway.
Experimental Workflow for Annexin V Apoptosis Assay
Caption: Experimental workflow of the Annexin V apoptosis assay.
References
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. kumc.edu [kumc.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Binding Assay for Shepherdin (79-87) and Hsp90
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stabilization, and activation of a wide array of client proteins, many of which are implicated in cancer cell proliferation and survival. The interaction between Hsp90 and the anti-apoptotic protein Survivin is crucial for tumor cell viability. Shepherdin, a peptidomimetic derived from the Hsp90-binding region of Survivin, has been identified as an antagonist of the Hsp90-Survivin complex. Specifically, the Shepherdin (79-87) fragment (amino acid sequence: KHSSGCAFL) has been shown to bind to the N-terminal ATP pocket of Hsp90, thereby inhibiting its chaperone function and inducing apoptosis in cancer cells.[1][2]
These application notes provide detailed protocols for performing binding assays to characterize the interaction between Shepherdin (79-87) and Hsp90. The methodologies described include Enzyme-Linked Immunosorbent Assay (ELISA), Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). These assays are fundamental for confirming the binding, determining binding affinity, and elucidating the kinetics and thermodynamics of the interaction, which are critical steps in the development of Hsp90-targeted therapeutics.
Data Presentation
| Assay Type | Parameters Measured | Shepherdin (79-87) + Hsp90 (Expected/Example Values) |
| ELISA | EC50 | To be determined |
| Fluorescence Polarization | Kd | To be determined |
| mP shift | To be determined | |
| Surface Plasmon Resonance | Kd (Equilibrium Dissociation Constant) | To be determined (nM range expected) |
| ka (Association Rate Constant) | To be determined | |
| kd (Dissociation Rate Constant) | To be determined | |
| Isothermal Titration Calorimetry | Kd (Dissociation Constant) | To be determined (nM range expected) |
| ΔH (Enthalpy Change) | To be determined | |
| ΔS (Entropy Change) | To be determined | |
| n (Stoichiometry) | To be determined |
Signaling Pathways and Experimental Workflows
Shepherdin (79-87) Interaction with the Hsp90 Chaperone Cycle
Caption: Shepherdin (79-87) binds to the ATP pocket of Hsp90, disrupting the chaperone cycle.
General Experimental Workflow for Binding Assays
Caption: A generalized workflow for characterizing the Shepherdin (79-87) and Hsp90 interaction.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is adapted from methods used to demonstrate the binding of Shepherdin peptides to Hsp90.[3] It can be used for direct binding or competition assays.
Materials:
-
Recombinant human Hsp90 protein
-
Shepherdin (79-87) peptide
-
Scrambled control peptide
-
High-binding 96-well microtiter plates
-
Anti-Hsp90 primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Wash Buffer (PBST: 0.05% Tween-20 in PBS)
-
Plate reader
Protocol for Direct Binding Assay:
-
Coating: Dilute Shepherdin (79-87) and a scrambled control peptide to various concentrations (e.g., 0.1 to 10 µg/mL) in Coating Buffer. Add 100 µL of each dilution to the wells of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the wells three times with 200 µL of Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Hsp90 Incubation: Wash the wells three times with Wash Buffer. Add 100 µL of recombinant Hsp90 (e.g., 1-5 µg/mL in Blocking Buffer) to each well. Incubate for 2 hours at room temperature.
-
Primary Antibody Incubation: Wash the wells three times with Wash Buffer. Add 100 µL of anti-Hsp90 primary antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells three times with Wash Buffer. Add 100 µL of HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Detection: Wash the wells five times with Wash Buffer. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
Fluorescence Polarization (FP) Assay
This homogenous assay is ideal for quantifying binding affinity in solution.[4]
Materials:
-
Recombinant human Hsp90 protein
-
Fluorescently labeled Shepherdin (79-87) peptide (e.g., with FITC or a red-shifted dye)
-
Unlabeled Shepherdin (79-87) peptide for competition assay
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 0.01% NP-40, 2 mM DTT)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Protocol for Saturation Binding Assay:
-
Prepare Hsp90 Dilutions: Prepare a serial dilution of Hsp90 in Assay Buffer.
-
Prepare Fluorescent Peptide Solution: Prepare a solution of the fluorescently labeled Shepherdin (79-87) at a constant low concentration (e.g., 1-10 nM) in Assay Buffer.
-
Assay Plate Setup: To the wells of a 384-well plate, add a fixed volume (e.g., 10 µL) of the Hsp90 dilutions. Add an equal volume (e.g., 10 µL) of the fluorescent peptide solution to all wells. Include control wells with only the fluorescent peptide and buffer.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Plot the mP values against the concentration of Hsp90. Fit the data to a one-site binding model to determine the Kd.
Surface Plasmon Resonance (SPR)
SPR provides real-time kinetic data on the association and dissociation of the peptide and protein.[5][6]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human Hsp90 protein (ligand)
-
Shepherdin (79-87) peptide (analyte)
-
Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% P20)
-
Immobilization Buffer (e.g., 10 mM sodium acetate, pH 4.5)
Protocol:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with Running Buffer.
-
Activate the surface of a flow cell with a 1:1 mixture of EDC/NHS.
-
Inject Hsp90 (e.g., 20-50 µg/mL in Immobilization Buffer) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without the ligand immobilization.
-
-
Analyte Binding:
-
Prepare a serial dilution of Shepherdin (79-87) in Running Buffer (e.g., from low nM to µM range).
-
Inject the Shepherdin (79-87) dilutions over both the ligand and reference flow cells at a constant flow rate.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent flow of Running Buffer.
-
-
Regeneration: If necessary, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove the bound analyte.
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction.[7][8][9]
Materials:
-
Isothermal titration calorimeter
-
Recombinant human Hsp90 protein
-
Shepherdin (79-87) peptide
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2)
Protocol:
-
Sample Preparation:
-
Dialyze both Hsp90 and Shepherdin (79-87) extensively against the same batch of dialysis buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and peptide solutions.
-
Degas the solutions before use.
-
-
ITC Experiment Setup:
-
Fill the sample cell with Hsp90 solution (e.g., 10-50 µM).
-
Fill the injection syringe with Shepherdin (79-87) solution at a concentration 10-20 times higher than the Hsp90 concentration (e.g., 100-500 µM).
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-10 µL) of the Shepherdin (79-87) solution into the Hsp90 solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
References
- 1. mdpi.com [mdpi.com]
- 2. A Bombesin-Shepherdin Radioconjugate Designed for Combined Extra- and Intracellular Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 8. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell-Permeable Shepherdin (79-87) using Antennapedia Homeodomain
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Bombesin-Shepherdin Radioconjugate Designed for Combined Extra- and Intracellular Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cellular uptake of Antennapedia Penetratin peptides is a two-step process in which phase transfer precedes a tryptophan-dependent translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antennapedia peptide penetratin translocates across lipid bilayers - the first direct observation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homeodomain-derived peptides. In and out of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Shepherdin 79-87 acetate | Survivin | HSP | TargetMol [targetmol.com]
Application Notes and Protocols: Intracellular Delivery of Shepherdin (79-87) via HIV Tat Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shepherdin is a peptidomimetic antagonist of the protein-protein interaction between Heat shock protein 90 (Hsp90) and Survivin.[1][2] The 79-87 fragment of Shepherdin (Sequence: Lys-His-Ser-Ser-Gly-Cys-Ala-Phe-Leu) is a key active region of the molecule.[3][4][5] Survivin is an anti-apoptotic protein often overexpressed in cancer cells, making the Hsp90-Survivin complex a compelling target for anticancer therapies.[1][6][7] However, the intracellular delivery of peptide-based therapeutics like Shepherdin (79-87) remains a significant challenge due to the impermeability of the cell membrane.
To overcome this barrier, Shepherdin (79-87) can be conjugated to a cell-penetrating peptide (CPP), such as the HIV transactivator of transcription (Tat) peptide.[2] The Tat peptide, particularly the 47-57 fragment (Sequence: Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg), is a well-characterized CPP capable of translocating a variety of molecular cargo across the plasma membrane, primarily through endocytosis.[8][9][10] This conjugation strategy aims to facilitate the efficient intracellular delivery of Shepherdin (79-87), enabling it to reach its target and induce apoptosis in cancer cells.
These application notes provide detailed protocols for the synthesis, purification, and cellular application of a Shepherdin (79-87)-Tat conjugate.
Data Presentation
Table 1: Physicochemical Properties of Peptides
| Peptide | Sequence | Molecular Weight (Da) | Purity (%) |
| Shepherdin (79-87) | KHSSGCAFL | 949.1 | >95 |
| HIV Tat (47-57) with C-terminal Cysteine | YGRKKRRQRRR-C | 1693.0 | >95 |
| Maleimide-activated Tat | YGRKKRRQRRR-C-Maleimide | ~1818.0 | >90 |
Table 2: Illustrative Quantitative Data of Shepherdin (79-87)-Tat Conjugate Activity
Note: The following data is illustrative and serves as an example of expected results based on the principles of CPP-mediated delivery and the known function of Shepherdin. Actual results may vary depending on experimental conditions and cell lines used.
| Treatment | Intracellular Fluorescence Intensity (Arbitrary Units) | Caspase-3/7 Activity (Fold Change vs. Untreated) | % Apoptotic Cells (Annexin V Positive) |
| Untreated Control | 10 ± 2 | 1.0 ± 0.1 | 5 ± 1 |
| Shepherdin (79-87) alone | 15 ± 3 | 1.2 ± 0.2 | 7 ± 2 |
| Fluorescently-labeled Tat alone | 500 ± 50 | 1.1 ± 0.1 | 6 ± 1 |
| Shepherdin (79-87)-Tat Conjugate | 480 ± 60 | 4.5 ± 0.5 | 45 ± 5 |
Experimental Protocols
Protocol 1: Conjugation of Shepherdin (79-87) to HIV Tat Peptide via Thiol-Maleimide Chemistry
This protocol details the covalent linkage of the cysteine residue in Shepherdin (79-87) to a maleimide-activated HIV Tat peptide.[11][12][13][14][15]
Materials:
-
Maleimide-activated HIV Tat (47-57) peptide (e.g., with a C-terminal cysteine linked to a maleimide group)[8][9][10][16][17]
-
Degassed conjugation buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
HPLC system for purification and analysis
Procedure:
-
Peptide Preparation:
-
Dissolve Shepherdin (79-87) in the degassed conjugation buffer to a final concentration of 1-5 mg/mL.
-
To ensure the cysteine thiol group is in a reduced state, add a 10-fold molar excess of TCEP to the Shepherdin (79-87) solution and incubate for 30 minutes at room temperature.
-
Dissolve the maleimide-activated Tat peptide in a minimal amount of DMF or DMSO and then dilute with the conjugation buffer to a concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add the maleimide-activated Tat peptide solution to the reduced Shepherdin (79-87) solution at a 1.2 to 1.5-fold molar excess.
-
Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the conjugate from unreacted peptides and byproducts using a size-exclusion chromatography column equilibrated with PBS.
-
For higher purity, perform reverse-phase HPLC. Monitor the elution profile at 220 nm and 280 nm and collect the fractions corresponding to the conjugate.
-
-
Characterization:
-
Confirm the molecular weight of the conjugate using MALDI-TOF mass spectrometry.
-
Assess the purity of the conjugate by analytical HPLC.
-
Protocol 2: Quantification of Intracellular Delivery using Fluorescence Microscopy
This protocol describes how to visualize and quantify the uptake of a fluorescently labeled Shepherdin (79-87)-Tat conjugate.
Materials:
-
Fluorescently labeled Shepherdin (79-87)-Tat conjugate (e.g., labeled with FITC or a similar fluorophore)
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (4% in PBS) for fixing
-
DAPI for nuclear counterstaining
-
Confocal microscope
-
Image analysis software (e.g., ImageJ, CellProfiler)
Procedure:
-
Cell Culture:
-
Seed cells on glass-bottom dishes or chamber slides and culture until they reach 60-70% confluency.
-
-
Treatment:
-
Prepare a working solution of the fluorescently labeled conjugate in serum-free medium at the desired concentration (e.g., 1-10 µM).
-
Wash the cells with PBS and replace the medium with the conjugate-containing medium.
-
Incubate the cells for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.
-
-
Cell Fixation and Staining:
-
After incubation, wash the cells three times with cold PBS to remove the extracellular conjugate.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging and Quantification:
-
Image the cells using a confocal microscope with appropriate laser lines and filters for the fluorophore and DAPI.
-
Quantify the intracellular fluorescence intensity per cell using image analysis software.[1][18][19][20][21] This can be done by segmenting individual cells and measuring the mean fluorescence intensity within each cell.
-
Protocol 3: Assessment of Apoptosis Induction by Caspase Activity Assay
This protocol measures the activity of executioner caspases (caspase-3 and -7) as an indicator of apoptosis.[22][23][24][25][26]
Materials:
-
Shepherdin (79-87)-Tat conjugate
-
Cancer cell line of interest
-
Complete cell culture medium
-
Caspase-3/7 activity assay kit (fluorometric or colorimetric)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat the cells with varying concentrations of the Shepherdin (79-87)-Tat conjugate, Shepherdin (79-87) alone, and Tat peptide alone as controls. Include an untreated control.
-
Incubate for a predetermined time (e.g., 24-48 hours).
-
-
Caspase Assay:
-
Follow the manufacturer's instructions for the caspase-3/7 assay kit. This typically involves:
-
Lysing the cells.
-
Adding the caspase substrate to the cell lysates.
-
Incubating to allow for enzymatic reaction.
-
-
-
Data Analysis:
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the fold change in caspase activity relative to the untreated control.
-
Protocol 4: Apoptosis Detection by Annexin V Staining and Flow Cytometry
This protocol provides a quantitative measure of apoptosis by detecting the externalization of phosphatidylserine.[27][28][29][30]
Materials:
-
Shepherdin (79-87)-Tat conjugate
-
Cancer cell line of interest
-
Annexin V-FITC apoptosis detection kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with the conjugate and controls as described in Protocol 3.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI according to the kit's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
-
Quantify the percentage of cells in each quadrant.
-
Visualizations
References
- 1. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. genscript.com [genscript.com]
- 4. Shepherdin (79–87) - 1 mg [eurogentec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Regulation of survivin function by Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of survivin function by Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpt.com [jpt.com]
- 9. TAT (47-57) peptide - Cell-penetrating peptide - SB-PEPTIDE [sb-peptide.com]
- 10. lifetein.com [lifetein.com]
- 11. lifetein.com [lifetein.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 14. bachem.com [bachem.com]
- 15. Immunogenic and branched peptides - SB-PEPTIDE [sb-peptide.com]
- 16. HIV tat 47-57, Cys (000-001-M48) | Rockland [rockland.com]
- 17. TAT (47-57) peptide - sb-Peptide [mayflowerbio.com]
- 18. Quantitative Analysis of Tat Peptide Binding to Import Carriers Reveals Unconventional Nuclear Transport Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescence Correlation Spectroscopy Reveals Efficient Cytosolic Delivery of Protein Cargo by Cell-Permeant Miniature Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 21. researchgate.net [researchgate.net]
- 22. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 24. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. media.cellsignal.com [media.cellsignal.com]
- 26. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Apoptosis Protocols | USF Health [health.usf.edu]
- 29. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 30. interchim.fr [interchim.fr]
Western blot protocol to detect Hsp90 client protein degradation
Application Notes and Protocols
Topic: Western Blot Protocol to Detect Hsp90 Client Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heat shock protein 90 (Hsp90) is an essential molecular chaperone that facilitates the proper folding, stability, and activity of a wide array of "client" proteins.[1][2][3] Many of these clients are key signaling molecules, such as protein kinases and transcription factors, that are critical for cell growth, differentiation, and survival.[3][4] In many cancer cells, Hsp90 is overexpressed and plays a crucial role in maintaining the stability of oncoproteins that drive malignant progression.[1][5]
Inhibition of Hsp90's ATPase activity with small molecule inhibitors disrupts its chaperone function.[5] This leads to the destabilization of client proteins, making them susceptible to ubiquitination and subsequent degradation by the 26S proteasome.[4][5][6][7] Consequently, Hsp90 inhibitors can simultaneously block multiple oncogenic signaling pathways, making Hsp90 an attractive target for cancer therapy.[8]
Western blotting is a fundamental and widely used technique to monitor the efficacy of Hsp90 inhibitors by quantifying the reduction in the levels of specific client proteins. This application note provides a detailed protocol for researchers to reliably detect and quantify Hsp90 client protein degradation following inhibitor treatment.
Principle of the Assay
The protocol is based on the principle that inhibiting Hsp90 function will lead to a measurable decrease in the steady-state levels of its client proteins. Cells are treated with an Hsp90 inhibitor (e.g., Geldanamycin, 17-AAG, NVP-AUY922) for a specific duration.[5][9][10] Following treatment, total cell lysates are prepared, and the proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with primary antibodies specific to the Hsp90 client protein of interest (e.g., HER2, Akt, Cdk4, Raf-1).[4][11][12] A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading across lanes. The detection of protein bands, typically via chemiluminescence, allows for the visualization and quantification of the target protein. A decrease in the band intensity of the client protein relative to the untreated control is indicative of its degradation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of Hsp90-mediated protein degradation and the general workflow for its detection via Western blot.
Caption: Hsp90 client protein degradation pathway upon inhibitor treatment.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocol
This protocol is optimized for cultured mammalian cells.
Materials and Reagents
-
Cell Culture: Adherent cancer cell line known to express Hsp90 client proteins (e.g., MCF-7, HCT116, SK-Br3).[11][12][13]
-
Hsp90 Inhibitor: e.g., 17-AAG (Tanespimycin), Geldanamycin, or NVP-AUY922.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, Glycine.
-
Transfer Buffer: 25 mM Tris, 192 mM Glycine, 20% Methanol.
-
Membrane: Polyvinylidene difluoride (PVDF) membrane (0.45 µm).
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Rabbit or mouse monoclonal/polyclonal antibodies specific for the Hsp90 client protein of interest (e.g., anti-HER2, anti-Akt) and a loading control (e.g., anti-β-actin, anti-GAPDH).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST (Tris-buffered saline, 0.1% Tween-20).
Step-by-Step Methodology
Step 1: Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Prepare a stock solution of the Hsp90 inhibitor in DMSO.
-
Treat cells with varying concentrations of the Hsp90 inhibitor (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 16, 24, or 48 hours).[10][11][13] Include a vehicle-only control (DMSO).
Step 2: Cell Lysis and Protein Quantification
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
Step 3: SDS-PAGE and Protein Transfer
-
Normalize the protein concentration for all samples with Lysis Buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Activate a PVDF membrane in methanol for 1 minute, then equilibrate in Transfer Buffer.
-
Assemble the transfer stack and transfer the proteins from the gel to the PVDF membrane (e.g., 100V for 90 minutes at 4°C).
-
After transfer, briefly stain the membrane with Ponceau S to verify transfer efficiency.
Step 4: Immunoblotting
-
Destain the membrane with TBST and block with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
Step 5: Detection and Data Analysis
-
Prepare the ECL detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the intensity of the client protein band to its corresponding loading control band.
Data Presentation and Interpretation
Quantitative data should be presented clearly to show the dose-dependent or time-dependent degradation of the client protein.
Example Data: The table below shows representative quantitative results from a Western blot experiment where HCT116 cells were treated with the Hsp90 inhibitor 17-AAG for 24 hours.[11] The levels of client proteins Akt and Cdk4 were measured.
| Treatment (17-AAG, nM) | Akt Level (Normalized Intensity) | Cdk4 Level (Normalized Intensity) | Hsp70 Level (Normalized Intensity) |
| 0 (Control) | 1.00 | 1.00 | 1.00 |
| 50 | 0.78 | 0.85 | 1.50 |
| 100 | 0.45 | 0.52 | 2.80 |
| 250 | 0.15 | 0.21 | 4.10 |
| 500 | 0.05 | 0.08 | 4.50 |
Interpretation:
-
A dose-dependent decrease in the normalized intensity of Akt and Cdk4 confirms that the Hsp90 inhibitor is effectively inducing the degradation of these client proteins.[4]
-
Conversely, a hallmark of the cellular stress response to N-terminal Hsp90 inhibition is the induction of heat shock proteins, such as Hsp70.[4][8] The observed increase in Hsp70 levels serves as a positive control, confirming that the inhibitor is engaging its target and activating the heat shock response.[4]
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No degradation observed | Inhibitor is inactive or used at too low a concentration. | Verify inhibitor activity. Perform a dose-response and time-course experiment to find optimal conditions. |
| Cell line is resistant or does not express the client protein. | Confirm client protein expression in untreated cells. Use a sensitive cell line. | |
| High Background | Insufficient blocking or washing. | Increase blocking time to 2 hours. Increase the number and duration of washes. |
| Antibody concentration is too high. | Optimize primary and secondary antibody concentrations. | |
| Weak or No Signal | Insufficient protein loaded. | Increase the amount of protein loaded per lane. |
| Poor protein transfer. | Check transfer efficiency with Ponceau S stain. Optimize transfer time and voltage. | |
| Inactive antibody or ECL reagent. | Use fresh antibodies and ECL substrate. | |
| Uneven Loading Control | Pipetting errors during loading. | Use a calibrated pipette and be precise. |
| Inaccurate protein quantification. | Repeat the BCA assay carefully. |
References
- 1. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Interaction of Hsp90 with Ribosomal Proteins Protects from Ubiquitination and Proteasome-dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Shepherdin (79-87) (TFA) solubility and storage guidelines
Technical Support Center: Shepherdin (79-87) (TFA)
This technical support guide provides detailed information on the solubility and storage of Shepherdin (79-87) (TFA) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Shepherdin (79-87) (TFA)?
Shepherdin (79-87) (TFA) is a nine-amino-acid fragment of the protein Shepherdin, with the sequence Lys-His-Ser-Ser-Gly-Cys-Ala-Phe-Leu (KHSSGCAFL).[1] It functions as a peptidomimetic antagonist that disrupts the interaction between Heat Shock Protein 90 (Hsp90) and Survivin, and it is investigated for its anticancer properties.[1][2][3]
Q2: What is the recommended solvent for dissolving Shepherdin (79-87) (TFA)?
The primary recommended solvent for Shepherdin (79-87) (TFA) is water (H₂O).[1][3] It is also soluble in methanol.[4]
Q3: How should I store the lyophilized powder of Shepherdin (79-87) (TFA)?
The lyophilized powder should be stored in a sealed container, protected from moisture and light, preferably under a nitrogen atmosphere.[1][5] For long-term storage, -80°C is recommended, while -20°C is suitable for shorter periods.[1]
Q4: How should I store Shepherdin (79-87) (TFA) once it is in solution?
Once dissolved, the stock solution should be aliquoted to prevent repeated freeze-thaw cycles.[1][2] These aliquots should be stored in sealed containers, protected from moisture and light.[1][2] The recommended storage temperature is -80°C for up to 6 months or -20°C for up to 1 month.[1][2]
Q5: I'm observing precipitation in my stock solution after thawing. What should I do?
If you observe precipitation, gently warm the solution and vortex it to ensure it is fully redissolved before use. To prevent this, ensure the peptide is completely dissolved initially and consider preparing smaller, single-use aliquots to minimize freeze-thaw cycles.
Quantitative Data Summary
Solubility Guidelines
| Solvent | Concentration |
| Water (H₂O) | ≥ 70 mg/mL (which corresponds to 65.84 mM)[1] |
| Methanol | Soluble (exact concentration not specified)[4] |
Note: "≥" indicates that the peptide is soluble at this concentration, but the saturation point has not been determined.[1]
Storage Guidelines
| Form | Storage Temperature | Duration | Specific Conditions |
| Lyophilized Powder | -80°C | 2 years | Sealed, away from moisture and light, under nitrogen.[1] |
| -20°C | 1 year | Sealed, away from moisture and light, under nitrogen.[1] | |
| -20°C | ≥ 4 years | General recommendation.[4][6] | |
| In Solvent | -80°C | 6 months | Aliquoted, sealed, away from moisture and light.[1][2] |
| -20°C | 1 month | Aliquoted, sealed, away from moisture and light.[1][2] |
Experimental Protocols
Protocol for Preparing a Stock Solution
This protocol outlines the steps for preparing a stock solution of Shepherdin (79-87) (TFA).
-
Pre-equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the product.
-
Reconstitution: Add the appropriate volume of sterile, high-purity water (H₂O) to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of the peptide, add 94.1 µL of H₂O.[1]
-
Dissolution: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Visually inspect the solution to confirm there is no undissolved particulate matter.
-
Sterilization (Optional): If using the solution in a sterile cell culture environment, filter it through a 0.22 µm sterile filter.[2]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots. This is a critical step to prevent degradation from repeated freeze-thaw cycles.[1][2]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Peptide | Insufficient solvent volume or inadequate mixing. | Add a slightly larger volume of solvent. Gently warm the solution (if the peptide's stability at higher temperatures is known) and vortex or sonicate until fully dissolved. |
| Precipitate Forms After Thawing | Repeated freeze-thaw cycles or solution instability. | Prepare smaller, single-use aliquots. Before use, warm the vial to room temperature and vortex to redissolve the precipitate. |
| Reduced Peptide Activity | Improper storage or multiple freeze-thaw cycles. | Always store the peptide as recommended (powder at -80°C, aliquoted solutions at -80°C). Avoid repeated freezing and thawing of the stock solution.[1][2] |
Diagrams
Caption: Workflow for preparing and storing Shepherdin (79-87) (TFA).
References
Technical Support Center: TFA Removal from Shepherdin (79-87) for In Vivo Studies
This technical support guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for the removal of trifluoroacetic acid (TFA) from the synthetic peptide Shepherdin (79-87) prior to in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic Shepherdin (79-87) sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis of peptides to cleave the peptide from the resin.[1][2] It is also used as an ion-pairing agent during purification by reversed-phase high-performance liquid chromatography (RP-HPLC) to improve peak shape and resolution.[3][4] Consequently, synthetic peptides like Shepherdin (79-87) are typically delivered as TFA salts, where the negatively charged TFA counter-ions are associated with positively charged residues on the peptide, such as the N-terminus and the side chains of Lysine (Lys) and Histidine (His) present in the Shepherdin (79-87) sequence.[5][6] The residual TFA content in a lyophilized peptide sample can range from 10% to 40%.[1]
Q2: Why is it critical to remove TFA from Shepherdin (79-87) before in vivo studies?
A2: The removal of TFA is crucial for in vivo studies for several reasons:
-
Biological Toxicity: TFA is a toxic substance that can interfere with experimental results.[2][7] Even at low concentrations, it can exhibit cytotoxicity, inhibit cell proliferation, and trigger apoptosis, which can confound the interpretation of in vivo outcomes.[8][9]
-
Alteration of Peptide Properties: TFA counter-ions can change the secondary structure, solubility, and overall mass of the peptide.[5][10] This can affect the peptide's biological activity and reproducibility in experiments.
-
Undesirable In Vivo Effects: Residual TFA is undesirable in peptides intended for preclinical and clinical studies due to its potential to cause adverse health effects, including irritation and potential systemic toxicity at high concentrations.[2][9][11] For critical applications like in vivo studies, TFA levels should be below 1%.[8]
Q3: What are the primary methods for removing TFA from peptides?
A3: The three most common and effective methods for TFA removal are:
-
TFA/HCl Exchange: This involves dissolving the peptide in a dilute solution of hydrochloric acid (HCl), followed by repeated cycles of freezing (lyophilization).[5][12] Since HCl is a stronger acid than TFA, it effectively displaces the TFA counter-ions.[13]
-
Ion-Exchange Chromatography: This method uses a strong anion-exchange resin. The peptide solution is passed through a column packed with the resin, which captures the TFA ions and replaces them with a more biologically benign counter-ion, such as acetate.[12]
-
HPLC-Based Salt Exchange: This technique involves re-purifying the peptide using RP-HPLC but with a mobile phase containing a different, more biocompatible acid like acetic acid.[1][2] The peptide is loaded onto the column, washed, and then eluted, resulting in the exchange of TFA for the new counter-ion.[2]
Q4: Which TFA removal method is most suitable for Shepherdin (79-87)?
A4: The choice of method depends on the required final salt form, the scale of the experiment, and available equipment.
-
TFA/HCl Exchange is considered the gold-standard and is highly effective for cationic peptides like Shepherdin (79-87).[8] It reliably produces the hydrochloride salt form.
-
Ion-Exchange Chromatography to produce the acetate salt is also an excellent choice, as acetate is less toxic than TFA.[1][6] This method is particularly useful for peptides that may be sensitive to the very low pH conditions of the HCl exchange method.[14]
-
HPLC-Based Exchange is effective but can lead to sample dilution and may require more significant process development.[15] It can also result in peptide loss, making the process more expensive.[1][2]
Q5: How can I quantify the amount of residual TFA in my peptide sample?
A5: Several analytical techniques can be used to determine residual TFA content. Ion chromatography is a preferred method due to its sensitivity, simplicity, and potential for automation.[7][16][17] Other methods include 19F-NMR, gas chromatography, and mass spectrometry.[14][16] It is recommended to use a specialized service to accurately quantify the final TFA levels.[16]
Data Summary
Table 1: Comparison of Common TFA Removal Methods
| Feature | TFA/HCl Exchange | Ion-Exchange Chromatography | HPLC-Based Salt Exchange |
| Principle | Displacement with a stronger acid (HCl) followed by lyophilization. | Anion exchange resin captures TFA and replaces it with another ion (e.g., acetate).[12] | Re-purification with a mobile phase containing a biocompatible acid (e.g., acetic acid).[2] |
| Final Salt Form | Hydrochloride (HCl) | Acetate (or other depending on buffer) | Acetate or Formate |
| Peptide Recovery | Moderate to High | Good (>95% reported in some studies)[18] | Moderate (can be lower due to dilution and additional purification steps)[1] |
| Pros | Gold-standard, highly effective, relatively straightforward.[8] | Gentle conditions, can produce acetate salt, high recovery possible.[6][18] | Can be performed on standard HPLC equipment. |
| Cons | Requires multiple lyophilization cycles, works at very low pH which can degrade sensitive peptides. | Requires specific anion-exchange resins, may be less effective for very hydrophobic peptides.[1] | Can dilute the sample, potential for peptide loss (20-30%), more time-consuming.[1][2][15] |
Table 2: Typical Peptide Purity Requirements for Various Applications
| Application | Recommended Purity | Rationale |
| In Vivo Studies & Bioassays | >95% | High purity is essential to ensure that the observed biological effects are due to the peptide and not impurities.[3] |
| Cell-Based Assays & ELISA | >95% | Minimizes cytotoxic effects from TFA and other contaminants, ensuring accurate and reproducible results.[1][8] |
| NMR & Crystallography | >98% | Requires highly pure material for structural determination studies.[3] |
| Non-Quantitative Antibody Blocking | >80% | Less stringent purity may be acceptable where the peptide is used in excess.[3] |
Diagrams
References
- 1. omizzur.com [omizzur.com]
- 2. lifetein.com [lifetein.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. lifetein.com [lifetein.com]
- 6. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 7. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. Trifluoroacetic Acid Induced a Cyclophilin D-Dependent Cognitive Impairment in Mice [aginganddisease.org]
- 10. lifetein.com [lifetein.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 16. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Shepherdin (79-87) In Vitro Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with Shepherdin (79-87) in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing lower than expected efficacy with Shepherdin (79-87)?
Several factors can contribute to the reduced effectiveness of Shepherdin (79-87) in your in vitro experiments. Here are some common issues and their solutions:
-
Poor Peptide Solubility: Shepherdin (79-87), like many peptides with hydrophobic residues, may not dissolve readily in aqueous solutions. Improper dissolution can lead to a lower effective concentration in your assay.
-
Troubleshooting:
-
For hydrophobic peptides like Shepherdin (79-87), it is recommended to first dissolve the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO)[1][2].
-
After the peptide is fully dissolved in DMSO, you can then dilute it with your aqueous buffer or cell culture medium to the desired final concentration[1].
-
If you are still facing solubility issues, sonication can aid in the dissolution of the peptide[2].
-
-
-
Suboptimal Peptide Concentration: The effective concentration of Shepherdin (79-87) can be cell-type dependent.
-
Troubleshooting:
-
For acute myeloid leukemia (AML) cell lines, concentrations in the range of 24–35 μM have been shown to induce 50% cell death within 30 minutes[3].
-
It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
-
Insufficient Cellular Uptake: For Shepherdin (79-87) to exert its effect, it must be able to penetrate the cell membrane.
-
Troubleshooting:
-
To enhance cell permeability, consider using a cell-permeable variant of Shepherdin. This can be achieved by adding a cell-penetrating peptide sequence, such as the Antennapedia helix III homeodomain, to the N-terminus of the peptide[3].
-
-
-
Non-Specific Binding: The full-length Shepherdin (79-87) peptide has been observed to exhibit high and persistent non-specific binding to lab materials (e.g., plasticware) and cell surfaces[4]. This can significantly reduce the amount of peptide available to interact with its intracellular target, Hsp90.
-
Troubleshooting:
-
Consider using the truncated form, Shepherdin (79-83) . Studies have shown that this shorter version does not have the same non-specific binding issues[4].
-
If using Shepherdin (79-87) is necessary, pre-lubricating disposable materials might help reduce non-specific binding, although this was not found to be a complete solution in one study[4].
-
-
-
Peptide Degradation: Peptides can be susceptible to degradation by proteases present in serum-containing media or released from cells.
-
Troubleshooting:
-
Store the lyophilized peptide at -20°C and protect it from light[5].
-
Prepare fresh stock solutions and avoid repeated freeze-thaw cycles[5].
-
When storing peptides in solution, use sterile buffers and consider filtering to remove potential microbial contamination[5].
-
If using serum in your cell culture, consider reducing the serum concentration or using a serum-free medium during the treatment period, if compatible with your cell line.
-
-
-
Incorrect Peptide Purity and Concentration Calculation: The actual amount of active peptide in your lyophilized powder may be lower than the total weight.
-
Troubleshooting:
-
Be aware of the difference between total peptide content and net peptide content. The purity (e.g., 95%) refers to the percentage of the target peptide within the total peptidic material[5]. The net peptide content, which accounts for non-peptidic components like water and salts, is often in the range of 50-80%[6].
-
For precise concentration determination, consider performing an amino acid analysis.
-
-
2. What is the mechanism of action of Shepherdin (79-87)?
Shepherdin (79-87) is a peptidomimetic antagonist of the Hsp90-Survivin complex. It functions by binding to the ATP pocket of Hsp90, which leads to the destabilization of Hsp90 client proteins, including Survivin. This disruption of the Hsp90 chaperone function ultimately induces apoptosis in cancer cells[1][7][8][9].
Data Summary
Table 1: Reported In Vitro Efficacy of Shepherdin
| Peptide Variant | Cell Line | Assay | Effective Concentration (IC50) | Incubation Time | Reference |
| Shepherdin (79-87) | AML Cell Lines | Cell Viability | 24-35 µM | 30 minutes | [3] |
| Shepherdin (79-83) | AML Cell Lines | Cell Viability | 24-35 µM | 30 minutes | [3] |
| Shepherdin (79-87) | HeLa, MCF-7 | Cell Viability | Not specified, but comparable to AML cells | Not specified | [3] |
Experimental Protocols
General Protocol for In Vitro Cell Viability Assay with Shepherdin
This protocol is a general guideline and should be optimized for your specific cell line and experimental setup.
-
Peptide Preparation:
-
Allow the lyophilized Shepherdin (79-87) to warm to room temperature before opening.
-
Reconstitute the peptide in a small volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the peptide is completely dissolved.
-
Further dilute the DMSO stock solution with your cell culture medium to the desired final concentrations for your experiment. Note: The final DMSO concentration in the culture should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. The optimal seeding density will vary between cell lines.
-
Incubate the cells overnight to allow for attachment.
-
-
Treatment:
-
Remove the old medium and add fresh medium containing the desired concentrations of Shepherdin (79-87) or a scrambled peptide control. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 30 minutes to 24 hours). Based on published data, Shepherdin can induce rapid cell death in some cell lines[3].
-
-
Cell Viability Assessment:
-
Assess cell viability using a standard method such as MTT, XTT, or a live/dead cell staining assay.
-
For MTT assays, add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the results as a dose-response curve and determine the IC50 value (the concentration of the peptide that causes 50% inhibition of cell viability).
-
Visualizations
Caption: Mechanism of action of Shepherdin (79-87).
Caption: Troubleshooting workflow for low Shepherdin efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A Bombesin-Shepherdin Radioconjugate Designed for Combined Extra- and Intracellular Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. genscript.com [genscript.com]
- 7. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodotto ritirato [iris.cnr.it]
- 9. mdpi.com [mdpi.com]
Off-target effects of Shepherdin (79-87) (TFA) in research
Welcome to the technical support center for Shepherdin (79-87) (TFA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this peptidomimetic antagonist of the Hsp90-Survivin complex and to troubleshoot potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Shepherdin (79-87)?
Shepherdin (79-87) is a synthetic peptide designed to mimic the binding interface of Survivin to Heat shock protein 90 (Hsp90).[1] Its primary mechanism of action is the disruption of the Hsp90-Survivin protein complex. This leads to the destabilization of Hsp90 client proteins, including Survivin itself, which is a key regulator of apoptosis and cell division.[2] By interfering with this interaction, Shepherdin (79-87) promotes apoptosis in cancer cells.
Q2: Does Shepherdin (79-87) have any known off-target effects?
Current research indicates that Shepherdin (79-87) exhibits a high degree of selectivity for cancer cells over normal, non-transformed cells.[3] Studies have shown that it does not significantly reduce the viability of normal cells, such as fibroblasts, epithelial cells, or astrocytes.[4] While comprehensive proteomic or kinome-wide screens for off-target binding partners are not extensively reported in the available literature, the existing data suggests a favorable selectivity profile. The primary known targets are the cytosolic Hsp90 and the mitochondrial chaperone TRAP1.[4]
Q3: What is the "double-hit" mechanism of Shepherdin (79-87)?
Shepherdin (79-87) exerts its anticancer effects through a "double-hit" mechanism that involves both the cytosol and the mitochondria.[4]
-
Cytosolic Action: It disrupts the Hsp90-Survivin complex, leading to the degradation of Hsp90 client proteins that are crucial for tumor cell survival and proliferation.[4]
-
Mitochondrial Action: Shepherdin (79-87) also targets the mitochondrial Hsp90 homolog, TRAP1 (TNF receptor-associated protein 1).[4] This interaction induces mitochondrial permeability transition (MPT), leading to the collapse of the mitochondrial membrane potential and subsequent activation of apoptosis.[4]
This dual action contributes to its potent and rapid induction of cell death in cancer cells.
Troubleshooting Guides
Problem 1: Difficulty Dissolving Shepherdin (79-87) (TFA)
Shepherdin (79-87), being a peptide, can sometimes be challenging to dissolve. The optimal solvent depends on the net charge of the peptide.
Solution Workflow:
Caption: Solubility Troubleshooting for Shepherdin (79-87).
Quantitative Data on Solubility:
| Solvent | Concentration | Recommendation | Reference |
| DMSO | Up to 120 mg/mL (344.48 mM) | Sonication is recommended for complete dissolution. | [1] |
| Water | Variable | Recommended as the first solvent to try, especially for charged peptides. | [5] |
| Acetic Acid (10-30%) | Variable | Use for basic peptides (net positive charge) that do not dissolve in water. | [5] |
| Ammonium Hydroxide (NH4OH) | <50 µL | Use for acidic peptides (net negative charge) that do not dissolve in water. | [5] |
Problem 2: No significant apoptosis observed after treatment.
Several factors could contribute to a lack of apoptotic response in your cell line.
Troubleshooting Steps:
-
Confirm Peptide Activity: Ensure the peptide has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
-
Optimize Concentration and Incubation Time: The effective concentration of Shepherdin (79-87) can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration. Incubation times for apoptosis induction are typically in the range of 24-72 hours.
-
Check Cell Line Sensitivity: While Shepherdin (79-87) has broad activity, some cell lines may be inherently more resistant. This could be due to low expression of Survivin or Hsp90, or alterations in downstream apoptotic pathways.
-
Verify Hsp90 Client Protein Degradation: As a positive control for Shepherdin's activity, perform a western blot to check for the degradation of known Hsp90 client proteins, such as Akt or Cdk4, in addition to Survivin.
Experimental Workflow for Assessing Apoptosis:
Caption: Workflow for Apoptosis Assessment.
Problem 3: Unexpected or inconsistent results in cell viability assays.
Inconsistent results in viability assays can arise from issues with peptide solubility, assay type, or experimental setup.
Troubleshooting Steps:
-
Ensure Complete Solubilization: Peptide precipitation can lead to inconsistent effective concentrations. Visually inspect your stock and working solutions for any precipitates. If necessary, follow the solubility troubleshooting guide.
-
Choice of Viability Assay: Different viability assays measure different cellular parameters (metabolic activity, membrane integrity, etc.). Consider using multiple assay types to confirm your results. For example, an MTT assay (measures metabolic activity) can be complemented with a trypan blue exclusion assay (measures membrane integrity).
-
DMSO Control: If using DMSO to dissolve Shepherdin (79-87), ensure that the final concentration in your culture medium is consistent across all wells and is at a level that does not affect cell viability on its own (typically <0.5%).
-
Plate Edge Effects: In 96-well plates, wells on the edge can be prone to evaporation, leading to increased compound concentration. To mitigate this, avoid using the outermost wells or ensure proper humidification during incubation.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Permeability Transition (MPT)
This protocol is adapted from methodologies used to assess mitochondrial-dependent apoptosis.[5]
Materials:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) dye
-
Flow cytometer
-
Shepherdin (79-87)
-
Control scrambled peptide
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with Shepherdin (79-87) at the desired concentrations and for various time points (e.g., 2 to 30 minutes). Include untreated cells, cells treated with a scrambled control peptide, and cells treated with CCCP as controls.
-
After treatment, harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS containing 10 µg/mL JC-1 dye.
-
Incubate the cells in the dark for 10-15 minutes at 37°C.
-
Wash the cells three times with PBS.
-
Analyze the cells by flow cytometry, measuring the fluorescence in both the green (FL-1) and red (FL-2) channels.
-
A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization, a hallmark of MPT.
Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol allows for the verification of Shepherdin's on-target activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against Survivin, Akt, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of Shepherdin (79-87) for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot and quantify the band intensities to determine the extent of protein degradation.
Signaling Pathway Diagram
Shepherdin (79-87) Mechanism of Action
Caption: Dual mechanism of Shepherdin (79-87).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.unibo.it [cris.unibo.it]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Minimizing peptide degradation during Shepherdin (79-87) experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize peptide degradation during experiments with Shepherdin (79-87).
Frequently Asked Questions (FAQs)
Q1: What is Shepherdin (79-87) and what is its mechanism of action?
Shepherdin (79-87) is a nine-amino-acid peptide fragment (Lys-His-Ser-Ser-Gly-Cys-Ala-Phe-Leu) derived from the Hsp90-binding domain of the anti-apoptotic protein survivin.[1][2] It functions as a peptidomimetic antagonist, disrupting the interaction between Heat Shock Protein 90 (Hsp90) and survivin.[1][3] This disruption leads to the destabilization and subsequent degradation of survivin, promoting apoptosis in cancer cells.[3]
Q2: What are the primary stability concerns for Shepherdin (79-87)?
The main stability concerns for Shepherdin (79-87) stem from its amino acid composition. The presence of Cysteine (Cys) makes it susceptible to oxidation, while the Serine (Ser) residues can be involved in hydrolysis. Like many peptides, it can also be prone to non-specific binding to surfaces and degradation by proteases in biological samples.
Q3: How should I properly store Shepherdin (79-87)?
To ensure maximal stability, Shepherdin (79-87) should be stored in its lyophilized form at -20°C or -80°C. Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4]
Q4: What is the recommended solvent for reconstituting Shepherdin (79-87)?
The recommended solvent for initial reconstitution is sterile, nuclease-free water.[1] For peptides that are difficult to dissolve in aqueous solutions, the addition of a small amount of a polar organic solvent like DMSO may be necessary, followed by dilution with the aqueous buffer of choice.
Troubleshooting Guides
This section addresses specific issues that may arise during Shepherdin (79-87) experiments and provides actionable solutions.
Issue 1: Loss of Peptide Activity or Concentration
Possible Cause A: Degradation due to Improper Storage
-
Symptom: Reduced efficacy in cellular assays compared to a fresh batch.
-
Solution: Always store lyophilized peptide at -20°C or -80°C. After reconstitution, aliquot the peptide solution into single-use vials and store them at -80°C. Avoid repeated freeze-thaw cycles.[4]
Possible Cause B: Oxidation of Cysteine Residue
-
Symptom: Appearance of unexpected peaks in HPLC analysis, corresponding to oxidized forms of the peptide.
-
Solution:
-
Use degassed buffers for reconstitution and experiments to minimize dissolved oxygen.
-
Consider adding a reducing agent like Dithiothreitol (DTT) to your buffers, especially during long incubations, if compatible with your experimental setup.
-
When cleaving synthesized peptides from the resin, use a cleavage cocktail containing scavengers like 1,2-ethanedithiol (EDT) to protect the cysteine residue.[5]
-
Possible Cause C: Hydrolysis
-
Symptom: Gradual loss of the main peptide peak in HPLC over time, with the appearance of smaller fragment peaks.
-
Solution: Avoid prolonged exposure to high or low pH conditions. Whenever possible, maintain the peptide solution at a neutral pH (around 7.0).[6] For long-term storage in solution, a slightly acidic pH (around 5-6) is often preferable to minimize base-catalyzed hydrolysis.
Possible Cause D: Non-Specific Binding to Labware
-
Symptom: Lower than expected peptide concentration after reconstitution or transfer between tubes.
-
Solution:
-
Use low-protein-binding polypropylene tubes and pipette tips.[7]
-
Consider pre-treating labware with a blocking agent like bovine serum albumin (BSA) if compatible with your experiment.[8]
-
For highly "sticky" peptides, the addition of a non-ionic surfactant such as Tween-20 to the buffer can help reduce hydrophobic interactions with surfaces.[8]
-
Issue 2: Poor Solubility
-
Symptom: Difficulty in dissolving the lyophilized peptide in aqueous buffers.
-
Solution:
-
Ensure you are using a high-purity solvent.
-
Briefly vortex or sonicate the solution.
-
If the peptide remains insoluble, add a small amount of an organic solvent like DMSO to aid dissolution, and then slowly add your aqueous buffer to the desired concentration.
-
The overall charge of the peptide can influence its solubility. If the net charge is positive, a slightly acidic buffer may improve solubility. If it is negative, a slightly basic buffer might help.
-
Quantitative Data Summary
| Parameter | Condition | General Effect on Peptide Stability | Recommendation for Shepherdin (79-87) |
| Temperature | High Temperatures (>37°C) | Increased rates of hydrolysis and oxidation.[9] | Maintain at 4°C for short-term handling and -80°C for long-term storage. |
| pH | High pH (>8) | Accelerates oxidation of Cysteine and deamidation. | Maintain pH as close to neutral as possible for experiments. |
| Low pH (<3) | Can lead to acid-catalyzed hydrolysis.[10] | Avoid strongly acidic conditions unless required for a specific protocol. | |
| Oxygen | Atmospheric Exposure | Promotes oxidation of Cysteine residues. | Use degassed buffers and consider working under an inert atmosphere for sensitive experiments. |
| Proteases | Presence in Biological Samples | Enzymatic cleavage of peptide bonds.[11] | Add protease inhibitors to cell lysates or other biological samples. |
Experimental Protocols
Protocol 1: Assessment of Shepherdin (79-87) Stability by HPLC
This protocol provides a general framework for evaluating the stability of Shepherdin (79-87) under specific experimental conditions.
1. Materials:
- Shepherdin (79-87)
- High-purity water and acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA)
- The buffer in which stability is to be tested (e.g., PBS, cell culture medium)
- Reversed-phase HPLC column (e.g., C18)[12]
- HPLC system with a UV detector
2. Procedure:
- Prepare a stock solution of Shepherdin (79-87) in an appropriate solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).
- Dilute the stock solution into the test buffer to the final experimental concentration.
- Incubate the samples under the desired conditions (e.g., 37°C in a cell culture incubator).
- At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
- Stop any potential enzymatic degradation by adding an equal volume of a quenching solution (e.g., 1% TFA in acetonitrile).
- Analyze the samples by reversed-phase HPLC.
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.
- Detection: Monitor the absorbance at 214 nm or 280 nm.
- Quantify the peak area of the intact Shepherdin (79-87) at each time point. The decrease in the peak area over time corresponds to the degradation of the peptide.
Visualizations
Signaling Pathway of Shepherdin (79-87)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 4. genscript.com [genscript.com]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
Technical Support Center: Managing TFA Salt Toxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling trifluoroacetic acid (TFA) salt toxicity in cell-based assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and insights into the cellular mechanisms affected by TFA.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic peptide preparation?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in the final cleavage step of solid-phase peptide synthesis and as a counter-ion during purification by high-performance liquid chromatography (HPLC). As a result, synthetic peptides are often delivered as TFA salts. While free TFA is typically removed during lyophilization, TFA counter-ions can remain bound to positively charged residues in the peptide.[1][2][3]
Q2: How can residual TFA affect my cell-based assays?
A2: Residual TFA can significantly impact cell-based assays in several ways:
-
Direct Cytotoxicity: TFA can be toxic to cells, even at low concentrations, leading to reduced cell viability and proliferation.[4]
-
Alteration of Peptide Activity: By binding to the peptide, TFA counter-ions can alter its conformation, solubility, and overall biological activity.[2]
-
pH Alteration: The acidic nature of TFA can lower the pH of your cell culture medium, which can independently affect cell health and assay performance.[1]
-
Assay Interference: TFA has been reported to interfere with certain assay readouts, potentially leading to inaccurate or misleading results.[1]
Q3: At what concentrations does TFA become toxic to cells?
A3: TFA toxicity is dose-dependent and can vary between cell types. Some studies have shown that TFA can inhibit cell proliferation at concentrations as low as 10 nM.[3][4] In other instances, it has been observed to stimulate cell growth at higher concentrations (0.5-7.0 mM) in certain cell lines.[3] Given this variability, it is crucial to minimize TFA content in sensitive cell-based experiments.
Q4: Should I always remove TFA from my synthetic peptides?
A4: For sensitive cell-based assays, in vivo studies, or when working with pH-sensitive proteins or enzymes, it is highly recommended to remove or exchange the TFA salt.[4][5] For less sensitive applications, such as polyclonal antibody production, the presence of TFA may be tolerable.[4]
Q5: What are the common methods for removing TFA from peptides?
A5: The most common methods involve exchanging the TFA counter-ion with a more biologically compatible one, such as hydrochloride (HCl) or acetate. This is typically achieved through repeated cycles of dissolving the peptide in a solution containing the new counter-ion followed by lyophilization.[2][6] Anion exchange chromatography is another effective method.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected Cell Death or Poor Viability | Residual TFA in the synthetic peptide preparation is causing cytotoxicity. | 1. Quantify TFA Content: If possible, determine the percentage of TFA in your peptide stock. 2. Perform a TFA Salt Exchange: Follow the protocols for TFA/HCl or TFA/Acetate exchange provided below. 3. Purchase TFA-free Peptides: For future experiments, consider ordering peptides with a different salt form (e.g., acetate or hydrochloride).[5] |
| Inconsistent or Non-Reproducible Assay Results | Variability in TFA levels between different peptide batches or experimental setups. | 1. Standardize Peptide Preparation: Ensure that all peptide stocks are treated consistently to minimize batch-to-batch variation. 2. Include a "TFA only" Control: In your assay, include a control group treated with a concentration of TFA equivalent to what might be present in your peptide solution to assess its direct effect. 3. Check for Other Contaminants: Endotoxins can also cause significant variability in immunological assays.[1] |
| Peptide Appears Inactive or Shows Reduced Activity | TFA counter-ions are altering the peptide's conformation or interfering with its binding to the target. | 1. Perform a Salt Exchange: Removing TFA can restore the peptide's native conformation and activity. 2. Optimize Peptide Solubility: Ensure the peptide is fully dissolved in a suitable, cell-culture compatible solvent before adding it to your assay. |
| Observed pH Drop in Cell Culture Medium | The acidic nature of the TFA salt is altering the pH of the medium. | 1. Buffer the Peptide Solution: Dissolve the peptide in a buffered solution before adding it to the cell culture. 2. Perform a Salt Exchange: Replacing TFA with a weaker acid's salt, like acetate, can mitigate pH changes. 3. Monitor Medium pH: Regularly check the pH of your culture medium after adding the peptide. |
Quantitative Data on TFA Cytotoxicity
The cytotoxic effects of TFA are cell-line dependent. Below is a summary of reported observations on TFA concentrations and their impact on cell viability.
| Cell Type | TFA Concentration | Observed Effect | Reference |
| Fetal Rat Osteoblasts | 10 nM | Inhibition of cell proliferation | [3] |
| Fetal Rat Osteoblasts | 100 nM | ~10% inhibition of cell growth | [3] |
| Murine Glioma Cells | 0.5 - 7.0 mM | Stimulation of cell growth and protein synthesis | [3] |
| MDCK Cells | Not specified | Exhibited cytotoxicity in an MTT assay | [7] |
| Caco-2 Cells | 12.58 µM (as trans-ferulic acid) | Exhibited cytotoxic activity | [8] |
| MCF-7 Cells | 62.5 - 500 µM (as Escitalopram) | Significant reduction in cell viability | [9] |
| HEK293 Cells | 125 - 500 µM (as Escitalopram) | Significant decrease in cell viability | [9] |
Note: The summarized data may not represent the IC50 values of pure TFA, but rather the concentrations at which effects were observed in the presence of TFA as a counter-ion or as the compound itself in the case of trans-ferulic acid and escitalopram studies.
Experimental Protocols
Protocol 1: TFA/HCl Exchange
This protocol describes the exchange of TFA counter-ions with hydrochloride ions.
Materials:
-
TFA salt of the peptide
-
Deionized water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the peptide in deionized water at a concentration of 1 mg/mL.[2]
-
Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.[2]
-
Allow the solution to stand at room temperature for at least one minute.[2]
-
Freeze the solution, preferably in liquid nitrogen.[2]
-
Lyophilize the frozen solution overnight until all liquid is removed.[2]
-
Repeat steps 1-5 at least two more times to ensure complete exchange.
-
After the final lyophilization, dissolve the peptide hydrochloride salt in the desired buffer for your assay.
Protocol 2: TFA/Acetate Exchange
This protocol is an alternative to the HCl exchange, using a gentler acid.
Materials:
-
TFA salt of the peptide
-
Strong anion exchange resin
-
1 M Sodium acetate solution
-
Deionized water
-
Lyophilizer
Procedure:
-
Prepare a small column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion sites relative to the peptide.[6]
-
Equilibrate the column by eluting with 1 M sodium acetate.[6]
-
Wash the column thoroughly with deionized water to remove excess sodium acetate.[6]
-
Dissolve the peptide in deionized water and apply it to the column.[6]
-
Elute the peptide with deionized water, collecting the fractions containing the peptide.[6]
-
Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.[6]
Cellular Pathways and Mechanisms of TFA Toxicity
Residual TFA can interfere with key cellular signaling pathways, leading to the observed effects on cell viability and proliferation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Some studies suggest that certain compounds delivered as TFA salts can modulate this pathway. For instance, some flavonoids have been shown to ameliorate high-glucose-induced podocyte injury by regulating the PTEN/PI3K/Akt signaling axis. While not a direct effect of TFA itself in this case, it highlights how components of a peptide or drug formulation can influence this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. It consists of several branches, including the ERK, JNK, and p38 MAPK pathways. The balance of activation between these branches can determine the cellular outcome. For example, activation of the ERK pathway is often associated with cell proliferation, while sustained activation of JNK and p38 pathways can lead to apoptosis. TFA, as a cellular stressor, has the potential to influence these pathways.
Apoptosis Pathway
Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of caspase activation. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathway. Both pathways converge on the activation of executioner caspases (e.g., caspase-3), which then cleave cellular substrates, leading to the characteristic morphological changes of apoptosis. Given that TFA can induce cell death, it is plausible that it can trigger apoptotic signaling.
Experimental Workflow for Investigating TFA Toxicity
The following workflow outlines the steps to assess and mitigate TFA toxicity in your cell-based assays.
References
Validation & Comparative
Validating the Destabilization of Akt by Shepherdin (79-87): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Shepherdin (79-87) and its efficacy in destabilizing the Akt protein, a key node in cell survival and proliferation pathways. The performance of Shepherdin (79-87) is compared with other Akt-destabilizing agents, supported by experimental data from peer-reviewed studies. This document is intended to aid researchers in evaluating methodologies for targeted Akt degradation.
Comparison of Akt Destabilizing Agents
The following table summarizes the performance of Shepherdin (79-87) in comparison to other known Akt destabilizing agents, namely the Hsp90 inhibitor 17-AAG and a representative PROTAC (Proteolysis Targeting Chimera) degrader, MS21.
| Agent | Mechanism of Action | Cell Line | Concentration | Time Point | % Akt Degradation (approx.) | Reference |
| Shepherdin (79-83) | Hsp90 Inhibitor (disrupts Hsp90-client protein interaction) | HL-60 | 20 µM | 30 min | Near complete loss | [1] |
| 17-AAG | Hsp90 Inhibitor (binds to N-terminal ATP pocket) | SKBr-3 | 50 nM | 24 h | ~80% | [2] |
| 17-AAG | Hsp90 Inhibitor (binds to N-terminal ATP pocket) | MCF-7 | 3 µM | 48 h | Significant depletion | [3] |
| MS21 (PROTAC) | Targeted degradation via VHL E3 ligase | BT474 | 1 µM | 8 h | Near complete degradation | [4] |
Note: The experimental conditions, including cell lines and treatment durations, vary across studies. Direct comparison of potency should be made with caution.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot Analysis for Akt Levels
This protocol is adapted for the analysis of Akt protein levels following treatment with Shepherdin (79-87) or other destabilizing agents.
1. Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of Shepherdin (79-87), 17-AAG, or PROTAC for the specified time points.
-
Aspirate the culture medium and wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Add 1X SDS Sample Buffer (e.g., from Cell Signaling Technology, #7722) to each well or plate (100 µl for a 6-well plate).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[5]
-
Heat the samples at 95-100°C for 5 minutes, then cool on ice.[5]
-
Centrifuge at 14,000 rpm for 5 minutes to pellet cellular debris.
2. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit (e.g., from Thermo Fisher Scientific).
3. Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody against total Akt (e.g., Cell Signaling Technology, #9272) or phospho-Akt (Ser473) (e.g., Cell Signaling Technology, #9271) overnight at 4°C with gentle agitation.[6][7] A loading control antibody, such as anti-β-actin, should also be used.
-
Wash the membrane three times with TBST for 5 minutes each.[6]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
MTT Cell Viability Assay
This protocol is a general guideline for assessing cell viability after treatment with Akt destabilizing agents.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a range of concentrations of Shepherdin (79-87), 17-AAG, or PROTAC. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
Add 10 µl of 5 mg/ml MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
4. Solubilization:
-
Add 100 µl of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix gently to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Ansamycin antibiotics inhibit Akt activation and cyclin D expression in breast cancer cells that overexpress HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AKT degradation selectively inhibits the growth of PI3K/PTEN pathway mutant cancers with wild type KRAS and BRAF by destabilizing Aurora kinase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
Confirming CDK4 and CDK6 Degradation Post-Shepherdin Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Shepherdin, a peptidomimetic antagonist of the Hsp90-survivin complex, has emerged as a promising anti-cancer agent. Its mechanism involves the destabilization of Hsp90 client proteins, leading to their degradation. Among the critical client proteins of Hsp90 are Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle.[1][2] Inhibition of Hsp90 by compounds like Shepherdin is expected to lead to the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[1][3][4] This guide provides a comparative overview of established experimental methods to confirm the degradation of CDK4 and CDK6 following treatment with Shepherdin.
Comparative Analysis of Key Methodologies
Several robust techniques can be employed to monitor the levels of CDK4 and CDK6 and confirm their degradation. The choice of method will depend on the specific experimental question, available resources, and desired level of detail.
| Method | Principle | Information Yielded | Throughput | Quantitative Capability | Key Considerations |
| Western Blotting | Immuno-detection of specific proteins separated by size. | Protein abundance at specific time points. | Moderate | Semi-quantitative to Quantitative | Requires specific antibodies; provides a snapshot in time.[5] |
| Cycloheximide (CHX) Chase Assay | Inhibition of protein synthesis followed by monitoring protein levels over time.[6][7][8] | Protein half-life and stability.[6][7] | Low to Moderate | Quantitative | Determines the rate of degradation.[7][9] |
| Mass Spectrometry (Proteomics) | Identification and quantification of proteins and their modifications in a complex sample.[9][10][11][12] | Global proteome changes, identification of post-translational modifications (e.g., ubiquitination).[9][13] | High | Quantitative | Highly sensitive and comprehensive; can identify novel degradation pathways.[9][10] |
| Immunoprecipitation (IP) followed by Western Blot | Isolation of a specific protein and its binding partners. | Confirmation of protein-protein interactions (e.g., with ubiquitin). | Low | Semi-quantitative | Useful for studying the ubiquitination status of CDK4/6. |
| Ubiquitination Assay | Detection of ubiquitin chains attached to a target protein. | Direct evidence of ubiquitination, a key step in proteasomal degradation.[13] | Low | Qualitative to Semi-quantitative | Confirms the mechanism of degradation. |
Experimental Protocols
Detailed methodologies for the principal techniques are provided below.
Western Blotting
This is the most common method to assess changes in protein levels.
Protocol:
-
Cell Lysis: Treat cells with Shepherdin for various time points. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for CDK4 and CDK6 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify relative protein levels.
Cycloheximide (CHX) Chase Assay
This assay measures the half-life of a protein by inhibiting new protein synthesis.[6][7][8]
Protocol:
-
Cell Treatment: Treat cells with Shepherdin or a vehicle control for a predetermined time.
-
CHX Addition: Add cycloheximide (CHX) at a final concentration of 10-100 µg/mL to the cell culture medium to inhibit protein synthesis.[7]
-
Time Course: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting for CDK4 and CDK6 as described above.
-
Data Analysis: Quantify the band intensities at each time point relative to the 0-hour time point. Plot the relative protein levels against time to determine the degradation rate and calculate the protein half-life.
Mass Spectrometry-Based Proteomics
This powerful technique provides a global and unbiased view of protein abundance changes.[9][10][11][12]
Protocol:
-
Sample Preparation: Treat cells with Shepherdin or a vehicle control. Lyse the cells and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify thousands of proteins. Compare the abundance of CDK4 and CDK6 between Shepherdin-treated and control samples. This can also identify post-translational modifications like ubiquitination on CDK4 and CDK6.
Ubiquitination Assay
This assay directly demonstrates the ubiquitination of CDK4 and CDK6.
Protocol:
-
Cell Treatment: Treat cells with Shepherdin and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate CDK4 or CDK6 using specific antibodies.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and perform a Western blot using an antibody against ubiquitin. A smear of high-molecular-weight bands will indicate polyubiquitination of the target protein.
Visualizing the Pathways and Workflows
To better illustrate the underlying biology and experimental procedures, the following diagrams are provided.
References
- 1. Advances in the discovery and development of heat-shock protein 90 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Regulation of G1 CDK Complexes by the Hsp90-Cdc37 Chaperone System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atomic structure of Hsp90:Cdc37:Cdk4 reveals Hsp90 regulates kinase via dramatic unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Degradation Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 7. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 8. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 9. Targeted Protein Degraders | Bruker [bruker.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-Cleaved Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometry analysis of proteome-wide proteolytic post-translational degradation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-biostructure.com [creative-biostructure.com]
A Head-to-Head Comparison of Hsp90 Inhibitors: Shepherdin (79-87) vs. 17-AAG
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct Heat shock protein 90 (Hsp90) inhibitors: the peptidomimetic Shepherdin (79-87) and the geldanamycin analog 17-AAG. This analysis is supported by experimental data on their mechanisms of action, inhibitory concentrations, and effects on downstream signaling pathways.
Heat shock protein 90 (Hsp90) has emerged as a critical target in cancer therapy due to its role in stabilizing a multitude of oncoproteins essential for tumor growth and survival. Inhibition of Hsp90 leads to the degradation of these "client" proteins, disrupting multiple oncogenic pathways simultaneously. This guide focuses on a comparative analysis of two prominent Hsp90 inhibitors, Shepherdin (79-87) and 17-AAG (Tanespimycin), highlighting their distinct characteristics and potential therapeutic implications.
Mechanism of Hsp90 Inhibition
Both Shepherdin (79-87) and 17-AAG exert their inhibitory effects by targeting the N-terminal ATP-binding pocket of Hsp90, albeit through different molecular interactions.
17-AAG , a derivative of the natural product geldanamycin, is a well-characterized Hsp90 inhibitor that competitively binds to the ATP pocket, preventing nucleotide binding and subsequent chaperone activity. This leads to the misfolding and proteasomal degradation of Hsp90 client proteins. A hallmark of N-terminal inhibition by 17-AAG is the induction of the heat shock response, leading to the upregulation of heat shock proteins like Hsp70.
Shepherdin (79-87) is a peptidomimetic derived from the Hsp90-binding domain of survivin, an anti-apoptotic protein. It also binds to the ATP pocket of Hsp90, but computational and experimental data suggest it utilizes different contact residues compared to geldanamycin-based inhibitors.[1] This unique binding mode allows Shepherdin to disrupt the Hsp90-survivin complex, promoting apoptosis. Notably, unlike 17-AAG, Shepherdin does not appear to induce Hsp70 expression, suggesting a distinct downstream cellular response.[1]
Quantitative Performance Data
The following tables summarize the available quantitative data for Shepherdin (79-87) and 17-AAG, focusing on their inhibitory concentrations against various cancer cell lines. It is important to note that the available data for Shepherdin (79-87) is less extensive than for the well-established 17-AAG.
| Inhibitor | Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| Shepherdin (79-83) * | Acute Myeloid Leukemia (AML) | Cell Viability | 24–35 μM (induces 50% cell death) | [1] |
| 17-AAG | A2780 (Ovarian) | Cell Viability | 18.3 nM | [2] |
| 17-AAG | CH1 (Ovarian) | Cell Viability | 410.1 nM | [2] |
| 17-AAG | Human Glioma Cell Lines | Cell Viability (MTS) | 50–500 nM | [3] |
| 17-AAG | JIMT-1 (Breast) | Proliferation | 10 nM | [4] |
| 17-AAG | SKBR-3 (Breast) | Proliferation | 70 nM | [4] |
| 17-AAG | Cell-free assay | Hsp90 binding | 5 nM | [5] |
Note: Data for a closely related, shorter peptide, Shepherdin (79-83), is presented here as a proxy for the potency of Shepherdin peptidomimetics.
Key Differentiators: Shepherdin (79-87) vs. 17-AAG
| Feature | Shepherdin (79-87) | 17-AAG (geldanamycin analog) | References |
| Mechanism | Binds to Hsp90 ATP pocket, disrupting Hsp90-survivin interaction. | Competitively binds to Hsp90 N-terminal ATP pocket. | [1][6] |
| Hsp70 Induction | Does not induce Hsp70 expression. | Induces Hsp70 expression. | [1] |
| Speed of Action | Induces rapid mitochondrial dysfunction (within minutes). | Slower onset of action. | [1] |
| Client Protein Degradation | Leads to the degradation of client proteins such as survivin and Akt. | Causes degradation of a broad range of client proteins including HER2, Akt, Raf-1, CDK4. | [1][7] |
| Selectivity | Shows selectivity for transformed cells over normal cells. | Exhibits a 100-fold higher binding affinity for Hsp90 from tumor cells compared to normal cells. | [2][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Hsp90 ATPase Activity Assay (Malachite Green)
This assay measures the ATPase activity of Hsp90 by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Reagent Preparation :
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2.
-
Malachite Green Reagent: A freshly prepared solution containing malachite green, ammonium molybdate, and polyvinyl alcohol.
-
ATP Solution: A stock solution of ATP (e.g., 10 mM) prepared in the assay buffer.
-
Hsp90 Enzyme: Purified Hsp90 protein.
-
-
Assay Procedure :
-
In a 96-well plate, add Hsp90 enzyme to the assay buffer.
-
Add the test compound (Shepherdin or 17-AAG) at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
After a color development period, measure the absorbance at a wavelength of 620-650 nm.
-
The amount of Pi released is proportional to the absorbance and reflects the Hsp90 ATPase activity.
-
Western Blot Analysis for Hsp90 Client Protein Degradation
This technique is used to detect and quantify the levels of specific Hsp90 client proteins following inhibitor treatment.
-
Cell Culture and Treatment :
-
Plate cancer cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Shepherdin or 17-AAG for a specified duration (e.g., 24-48 hours).
-
-
Protein Extraction :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer :
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the Hsp90 client protein of interest (e.g., Akt, HER2, survivin).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane extensively.
-
-
Detection :
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein level. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
-
Cell Viability Assay (MTT/MTS)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of the inhibitors.
-
Cell Plating :
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment :
-
Treat the cells with a serial dilution of Shepherdin or 17-AAG for a specific period (e.g., 48-72 hours). Include untreated and vehicle-treated controls.
-
-
MTT/MTS Reagent Addition :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
-
Incubation :
-
Incubate the plate at 37°C for 1-4 hours. During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
-
Solubilization (for MTT assay) :
-
If using MTT, add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement :
-
Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell viability, can be calculated from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Shepherdin and 17-AAG, as well as a typical experimental workflow for their evaluation.
Caption: Mechanism of action of Shepherdin (79-87) and 17-AAG on the Hsp90 chaperone cycle and downstream cellular events.
Caption: Hsp90 inhibition by Shepherdin and 17-AAG leads to the degradation of key client oncoproteins.
Caption: A generalized experimental workflow for the comparative evaluation of Hsp90 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Survivin (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Rational design of shepherdin, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Shepherdin Peptides: The Efficacy of Full-Length (79-87) vs. Truncated (79-83) Forms
A detailed examination of two Shepherdin peptide variants, the full-length Shepherdin (79-87) and its truncated counterpart Shepherdin (79-83), reveals comparable efficacy in their anticancer activities. Both peptides function as potent inhibitors of the Heat shock protein 90 (Hsp90) chaperone system, a critical regulator of cell proliferation and survival in cancer cells. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers and drug development professionals.
Shepherdin is a peptidomimetic designed to mimic the binding interface between Hsp90 and survivin, an anti-apoptotic protein frequently overexpressed in tumors.[1][2] By disrupting this interaction, Shepherdin and its derivatives trigger a cascade of events leading to the destabilization of Hsp90 client proteins and, ultimately, to tumor cell death through apoptotic and non-apoptotic pathways.[1][3] This targeted mechanism of action has positioned Shepherdin as a promising candidate for cancer therapy.[2]
Comparative Efficacy: Quantitative Data
Studies directly comparing the bioactivity of Shepherdin (79-87) and Shepherdin (79-83) have demonstrated a remarkable similarity in their effectiveness. Both peptides bind to recombinant Hsp90 in a saturable and dose-dependent manner and inhibit the formation of the survivin-Hsp90 complex with similar affinities.[4] This suggests that the core binding motif is contained within the 79-83 amino acid sequence.
The cytotoxic effects of both peptides have been evaluated in various cancer cell lines, showing equivalent potency. The following table summarizes the key quantitative data on their efficacy.
| Parameter | Shepherdin (79-87) | Shepherdin (79-83) | Cell Lines | Reference |
| Hsp90 Binding | Saturable and dose-dependent | Saturable and dose-dependent | - | [4] |
| Survivin-Hsp90 Inhibition | Similar affinity | Similar affinity | - | [4] |
| IC50 (Cell Viability) | 24–35 μM | 24–35 μM | AML Cell Lines (HL-60, THP-1, U937, K562) | [4] |
| Cytotoxic Activity | Equal activity | Equal activity | HeLa, MCF-7 | [4] |
Mechanism of Action: The Shepherdin Signaling Pathway
Shepherdin exerts its anticancer effects by targeting the ATP-binding pocket of Hsp90. This competitive binding disrupts the chaperone's function, leading to the degradation of its client proteins, many of which are crucial for cancer cell survival and proliferation. The subsequent cellular stress culminates in mitochondrial dysfunction and the activation of apoptotic pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Shepherdin (79-87) and (79-83).
Hsp90 Binding Assay (ELISA-based)
This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to determine the binding of Shepherdin peptides to Hsp90.
-
Coating: Microtiter wells are coated with increasing concentrations of Shepherdin (79-87), Shepherdin (79-83), or scrambled control peptides and incubated overnight at 4°C.
-
Blocking: The wells are washed with a suitable buffer (e.g., PBS with 0.05% Tween 20) and blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Hsp90 Incubation: Recombinant Hsp90 protein is added to the wells and incubated for 2 hours at room temperature.
-
Primary Antibody Incubation: After washing, a primary antibody specific to Hsp90 is added and incubated for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: The wells are washed again, and a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated for 1 hour at room temperature.
-
Detection: After a final wash, a substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution. The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance values are proportional to the amount of bound Hsp90.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of Shepherdin peptides on cancer cells.
-
Cell Seeding: Cancer cells (e.g., AML cell lines, HeLa, MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Peptide Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of Shepherdin (79-87), Shepherdin (79-83), or scrambled control peptides.
-
Incubation: The cells are incubated with the peptides for a specified period (e.g., 30 minutes).[4]
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the peptide that inhibits cell growth by 50%, is then calculated.
Experimental Workflow
The general workflow for evaluating and comparing the efficacy of Shepherdin peptides is illustrated below.
Conclusion
The available experimental data strongly indicates that the truncated Shepherdin (79-83) peptide is as effective as the full-length Shepherdin (79-87) in its anticancer activities. Both peptides exhibit similar binding to Hsp90 and induce cancer cell death with comparable potency. The five-amino-acid sequence of Shepherdin (79-83) appears to encapsulate the necessary structural components for its mechanism of action. From a drug development perspective, the smaller size of Shepherdin (79-83) may offer advantages in terms of synthesis, stability, and cost-effectiveness, making it an equally, if not more, attractive candidate for further preclinical and clinical investigation.
References
Validating the Disruption of the Hsp90-Survivin Complex in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between Heat Shock Protein 90 (Hsp90) and survivin is a critical axis in cancer cell survival and proliferation. Hsp90 acts as a molecular chaperone, stabilizing survivin and preventing its proteasomal degradation. Disrupting this complex is a promising therapeutic strategy to induce apoptosis in cancer cells. This guide provides a comparative overview of key experimental methods to validate the disruption of the Hsp90-survivin complex in a cellular context, complete with detailed protocols and supporting data.
Comparison of Validation Methods
Several robust techniques can be employed to confirm the dissociation of the Hsp90-survivin complex. The choice of method often depends on the specific experimental question, available resources, and desired throughput. Below is a summary of commonly used assays:
| Method | Principle | Advantages | Disadvantages | Typical Readout |
| Co-Immunoprecipitation (Co-IP) | Pull-down of a target protein (e.g., Hsp90) and its interacting partners (e.g., survivin) using a specific antibody, followed by detection of the co-precipitated protein by Western blotting. | - Widely used and well-established.- Can be performed with endogenous proteins.- Relatively inexpensive. | - Prone to false positives/negatives.- May not detect transient or weak interactions.- Requires careful optimization of lysis and wash conditions. | Western blot bands indicating the presence or absence of the interacting protein. |
| Proximity Ligation Assay (PLA) | In situ detection of protein-protein interactions. If two proteins are in close proximity (<40 nm), oligonucleotide-conjugated secondary antibodies generate a fluorescent signal that can be visualized by microscopy. | - High specificity and sensitivity.- Provides spatial information about the interaction within the cell.- Can detect transient interactions. | - Requires specific primary antibodies from different species.- More technically demanding than Co-IP.- Quantification can be complex. | Fluorescent foci (spots) per cell, quantifiable by image analysis. |
| Förster Resonance Energy Transfer (FRET) | Measures the transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. FRET only occurs when the two fluorophores (attached to the proteins of interest) are very close (1-10 nm). | - Provides real-time information on protein interactions in living cells.- Can measure the distance between interacting proteins.- Highly sensitive to changes in protein conformation and interaction. | - Requires fusion of fluorescent proteins to the target proteins, which may affect their function.- Technically challenging to set up and calibrate.- Susceptible to photobleaching. | Change in the ratio of donor to acceptor fluorescence emission. |
Quantitative Data on Hsp90-Survivin Disruption
The following table summarizes quantitative data from a study by Fortugno et al. (2003) demonstrating the disruption of the Hsp90-survivin complex using the Hsp90 inhibitor geldanamycin (GA).
| Cell Line | Treatment | Assay | Result | Reference |
| HeLa | Geldanamycin (0.5 µM, 24h) | Co-IP (Hsp90 pull-down) | Decreased amount of survivin co-immunoprecipitated with Hsp90.[1][2][3] | Fortugno et al., 2003 |
| HeLa | Geldanamycin (0.5 µM, 24h) | Western Blot (Total survivin) | Concentration-dependent loss of survivin expression.[1][2][3] | Fortugno et al., 2003 |
Signaling Pathway and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for a comprehensive understanding.
References
A Comparative Analysis of Shepherdin (79-87) and Sepantronium Bromide: Two Distinct Approaches to Targeting Survivin
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two prominent anti-cancer agents that target the survivin pathway: Shepherdin (79-87) and sepantronium bromide (YM155). While both agents ultimately aim to disrupt the function of the anti-apoptotic protein survivin, they employ fundamentally different mechanisms of action, exhibit distinct pharmacological profiles, and have seen varied trajectories in preclinical and clinical development.
This guide synthesizes available experimental data to offer an objective comparison of their performance, outlines key experimental methodologies, and visualizes their distinct signaling pathways and experimental workflows.
At a Glance: Key Differences
| Feature | Shepherdin (79-87) | Sepantronium Bromide (YM155) |
| Compound Type | Peptidomimetic | Small molecule |
| Primary Mechanism | Antagonist of the Hsp90-Survivin complex | Initially identified as a survivin promoter suppressant; more recent evidence points to induction of DNA damage and generation of reactive oxygen species (ROS) |
| Molecular Target | Disrupts the protein-protein interaction between Hsp90 and survivin | Initially thought to be the survivin promoter; now understood to have a broader and more complex mechanism involving DNA damage response pathways |
| Reported Potency | Effective in the micromolar range for cell killing | Potent in the nanomolar range for inhibiting survivin promoter activity and cancer cell growth |
| Development Status | Preclinical; further development towards clinical trials has not been extensively reported | Has undergone Phase I and II clinical trials |
Mechanism of Action: A Tale of Two Pathways
Shepherdin (79-87) and sepantronium bromide take distinct routes to exert their anti-cancer effects. Shepherdin acts as a direct antagonist of a critical protein-protein interaction, while the mechanism of sepantronium bromide has been a subject of evolving research, now appearing to be more complex than initially understood.
Shepherdin (79-87): Disrupting the Hsp90-Survivin Chaperone System
Shepherdin (79-87) is a peptide fragment derived from Shepherdin, which itself is a peptidomimetic designed to mimic the binding interface of survivin with Heat shock protein 90 (Hsp90)[1]. Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, including survivin. By binding to Hsp90, Shepherdin (79-87) competitively inhibits the formation of the Hsp90-survivin complex. This disruption leads to the destabilization and subsequent degradation of survivin, thereby promoting apoptosis in cancer cells.
Caption: Mechanism of action for Shepherdin (79-87).
Sepantronium Bromide (YM155): From Survivin Suppression to DNA Damage
Sepantronium bromide was initially identified through high-throughput screening as a potent suppressant of survivin promoter activity[2][3]. This led to the initial hypothesis that its primary mechanism was the transcriptional repression of the BIRC5 gene, which encodes survivin. However, subsequent research has revealed a more intricate and potentially indirect mechanism of action.
More recent studies suggest that sepantronium bromide's primary mode of action may be the induction of DNA damage and the generation of reactive oxygen species (ROS) in mitochondria[4][5]. The observed decrease in survivin levels is now considered by some to be a secondary effect resulting from the cellular stress response to DNA damage[4][5]. This reclassification of sepantronium bromide as a DNA damaging agent has significant implications for its clinical application and potential combination therapies.
Caption: Evolved understanding of Sepantronium Bromide's mechanism.
Performance Data: A Comparative Overview
Direct head-to-head comparative studies of Shepherdin (79-87) and sepantronium bromide are limited in the public domain. The following tables summarize their in vitro and in vivo efficacy based on data from separate studies. It is important to note that these results may not be directly comparable due to variations in experimental conditions, cell lines, and animal models used.
In Vitro Efficacy: IC50 Values
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Shepherdin (79-87) | AML cell lines | Acute Myeloid Leukemia | 24–35 μM (for 50% cell death) | [4] |
| HeLa | Cervical Cancer | Not specified, but effective at similar concentrations to AML cells | [4] | |
| MCF-7 | Breast Cancer | Not specified, but effective at similar concentrations to AML cells | [4] | |
| Sepantronium Bromide | HeLa-SURP-luc | Cervical Cancer (reporter assay) | 0.54 nM | [2] |
| PC-3 | Prostate Cancer | 2.3 nM | [2] | |
| PPC-1 | Prostate Cancer | Not specified, but in a similar nanomolar range | [2] | |
| DU145 | Prostate Cancer | In the range of 2.3 to 11 nM | [2] | |
| TSU-Pr1 | Prostate Cancer | In the range of 2.3 to 11 nM | [2] | |
| 22Rv1 | Prostate Cancer | In the range of 2.3 to 11 nM | [2] | |
| SK-MEL-5 | Melanoma | In the range of 2.3 to 11 nM | [2] | |
| A375 | Melanoma | In the range of 2.3 to 11 nM | [2] |
In Vivo Efficacy: Xenograft Models
| Compound | Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Shepherdin (79-83 - a shorter, more soluble variant) | SCID/beige mice with HL-60 xenografts | Acute Myeloid Leukemia | 50 mg/kg/day, intraperitoneally for 11 days | Completely suppressed tumor growth | [4] |
| Sepantronium Bromide | Nude mice with PC-3 xenografts | Prostate Cancer | 3 and 10 mg/kg as a 3-day continuous infusion | Complete inhibition of tumor growth | [2] |
| Nude mice with PC-3 orthotopic xenografts | Prostate Cancer | 5 mg/kg as a 3-day continuous infusion | 80% tumor growth inhibition | [2] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for both compounds.
Cell Viability and Proliferation Assays
A common workflow is employed to assess the impact of these compounds on cancer cell viability.
Caption: General workflow for cell viability assays.
MTT Assay Protocol (General)
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Sulforhodamine B (SRB) Assay Protocol (General)
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, calculate cell viability and IC50 values.
In Vivo Xenograft Studies
General Protocol for Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Randomization: Randomize the tumor-bearing mice into treatment and control groups.
-
Compound Administration: Administer the test compound (Shepherdin or sepantronium bromide) and a vehicle control according to the specified dosing regimen (e.g., intraperitoneal injection or continuous infusion via an osmotic pump).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume using the formula: (length x width²)/2.
-
Monitoring: Monitor the body weight and overall health of the animals throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy.
Summary and Future Perspectives
Shepherdin (79-87) and sepantronium bromide represent two distinct strategies for targeting the survivin pathway. Shepherdin (79-87) offers a targeted approach by disrupting a specific protein-protein interaction, a mechanism that is of great interest for the development of novel cancer therapeutics. However, its development has been hampered by the inherent challenges associated with peptidomimetic drugs, such as bioavailability and in vivo stability.
In contrast, sepantronium bromide, a small molecule, has progressed further into clinical trials. Its journey has also highlighted the complexities of drug action, with its mechanism being redefined over time from a specific survivin suppressant to a broader DNA damaging agent. This evolution in understanding underscores the importance of thorough mechanistic studies in drug development.
For researchers in the field, the comparison of these two agents provides valuable insights:
-
Diverse Mechanisms: The targeting of a single protein, survivin, can be achieved through vastly different molecular mechanisms, each with its own set of advantages and disadvantages.
-
Drug Modality Matters: The choice between a peptidomimetic and a small molecule has significant implications for the drug's pharmacological properties and its path to clinical application.
-
Evolving Science: The case of sepantronium bromide demonstrates that the understanding of a drug's mechanism of action can evolve with continued research, which can in turn inform its optimal clinical use and the development of next-generation compounds.
Future research could focus on developing more drug-like small molecules that mimic the action of Shepherdin (79-87) to overcome the limitations of peptidomimetics. For sepantronium bromide, a deeper understanding of its DNA damaging properties could lead to more effective combination therapies with other DNA repair inhibitors or radiation. Ultimately, the continued exploration of both of these distinct approaches will contribute to the broader goal of effectively targeting survivin for cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Validating the Specificity of Shepherdin (79-87) for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Shepherdin (79-87), a peptidomimetic antagonist of the Hsp90-Survivin complex, in cancer cells versus normal cells. The presented data, compiled from preclinical studies, highlights the selective cytotoxic effects of this compound, supporting its potential as a targeted anticancer agent.
Executive Summary
Shepherdin (79-87) and its truncated analog, Shepherdin (79-83), have demonstrated significant cytotoxic activity against a broad range of cancer cell lines while exhibiting minimal to no toxicity in normal, non-neoplastic cells.[1][2] The mechanism of action involves the disruption of the heat shock protein 90 (Hsp90) and Survivin protein complex, leading to the destabilization of Hsp90 client proteins and subsequent induction of apoptosis in cancer cells.[2][3] In vivo studies further corroborate these findings, showing tumor growth inhibition without systemic toxicity in animal models.[1][2]
Data Presentation
The following tables summarize the quantitative data on the efficacy of Shepherdin and its derivatives against cancer cells and the observed effects on normal cells.
Table 1: Efficacy of Shepherdin Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Type | Assay | Key Findings | Reference |
| Shepherdin (79-83) | Acute Myeloid Leukemia (AML) cell lines | Cell Viability Assay | Induces 50% cell death (IC50) at concentrations of 24–35 μM within 30 minutes. | [2] |
| Shepherdin (79-83) | Patient-derived AML peripheral blasts | Cell Viability Assay | Extensive cell killing observed within 30 minutes of treatment. | [2] |
| Shepherdin (79-87) / (79-83) | HeLa (cervical cancer), MCF-7 (breast cancer) | Cell Viability Assay | Demonstrates comparable cytotoxic activity to that observed in AML cells. | [2] |
Table 2: Specificity of Shepherdin Derivatives for Cancer Cells Over Normal Cells
| Compound | Normal Cell Type | Assay | Key Findings | Reference |
| Shepherdin | Fibroblasts, Epithelial cells, Astrocytes | Apoptosis Assay | Does not induce apoptosis in these non-neoplastic cell types. | [1] |
| Shepherdin (79-87) / (79-83) | Normal mononuclear cells | Cell Viability Assay | No effect on cell viability at concentrations that are cytotoxic to AML cells. | [2][4][5] |
| Shepherdin | Purified hematopoietic progenitors | Colony Formation Assay | Does not affect colony formation. | |
| Shepherdin | Normal human fibroblasts | Proliferation Assay | A Shepherdin-mimicking compound (AICAR) did not affect the proliferation of normal human fibroblasts. | [4] |
| Shepherdin (79-83) | Mice (in vivo) | Histology | No organ toxicity observed in kidney, liver, and lung tissues after prolonged administration. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer or normal cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of Shepherdin (79-87) or a control peptide for a specified duration (e.g., 30 minutes to 24 hours).
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Colony Formation Assay
-
Cell Preparation: Purified hematopoietic progenitor cells are isolated from a suitable source (e.g., bone marrow).
-
Treatment: The progenitor cells are incubated with Shepherdin (79-87) or a control for a defined period.
-
Plating in Semi-Solid Medium: After treatment, the cells are washed and plated in a semi-solid medium (e.g., methylcellulose) containing appropriate growth factors to support colony formation.
-
Incubation: The plates are incubated for 14-21 days to allow for the development of colonies from individual progenitor cells.
-
Colony Counting: The number of colonies is counted under a microscope, and the size and morphology can be assessed to determine the effect of the compound on the proliferation and differentiation of hematopoietic progenitors.
Western Blot for Hsp90 Client Proteins
-
Cell Lysis: Cancer cells treated with Shepherdin (79-87) and control cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for Hsp90 client proteins (e.g., Akt, Survivin) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein levels.
Mandatory Visualization
Signaling Pathway of Shepherdin (79-87) in Cancer Cells
Caption: Signaling pathway of Shepherdin (79-87) inducing apoptosis in cancer cells.
Experimental Workflow for Validating Specificity
Caption: Experimental workflow for validating the specificity of Shepherdin (79-87).
References
- 1. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Antileukemic activity of shepherdin and molecular diversity of hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Shepherdin (79-87) (TFA)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Shepherdin (79-87) (TFA). The following procedures are designed to ensure the safe handling, storage, and disposal of this peptide.
Shepherdin (79-87) is a peptide fragment of Shepherdin, a peptidomimetic antagonist of the Hsp90-Survivin complex.[1][2] It is typically supplied as a trifluoroacetate (TFA) salt, which necessitates specific handling precautions due to the corrosive nature of TFA.[3]
Personal Protective Equipment (PPE)
When handling Shepherdin (79-87) (TFA), especially in its lyophilized powder form and when preparing solutions, the following personal protective equipment is mandatory to prevent skin and eye contact, and inhalation.
Table 1: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of TFA-containing solutions, which can cause severe eye damage.[4] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact with the peptide and the corrosive TFA salt.[5] |
| Body Protection | A lab coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood. | Avoids inhalation of the lyophilized powder or aerosols from solutions.[6] |
Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of the peptide and ensure the safety of laboratory personnel.
2.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the lyophilized peptide at -20°C or -80°C in a tightly sealed container, protected from moisture and light.[1][7]
-
For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[1][8]
2.2. Preparation of Solutions:
-
All handling of the lyophilized powder and preparation of stock solutions should be performed in a chemical fume hood.[9]
-
To prepare a stock solution, allow the vial to warm to room temperature before opening to prevent condensation.
-
The solubility of peptides can vary. For Shepherdin (79-87), which is a hydrophobic peptide, dissolving in a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, is a common practice.[2]
2.3. Disposal:
-
Dispose of all waste materials, including empty vials, contaminated gloves, and pipette tips, in accordance with local, state, and federal regulations for chemical waste.
-
Do not discharge into drains or surface waters.[6]
Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
3.1. Spill of Lyophilized Powder:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Clean-up:
-
Wear the appropriate PPE as outlined in Table 1.
-
Gently cover the spill with a damp paper towel to avoid generating dust.
-
Carefully wipe up the material, working from the outside of the spill inwards.
-
Place all contaminated materials into a sealed container for chemical waste disposal.
-
-
Decontaminate: Clean the spill area with an appropriate laboratory detergent and water.
3.2. Spill of Peptide Solution:
-
Evacuate and Secure: Alert others and secure the spill area.
-
Contain: Use an inert absorbent material to contain the spill.
-
Clean-up:
-
Wearing appropriate PPE, absorb the spilled liquid.
-
Place the absorbent material and any contaminated items into a sealed container for chemical waste.
-
-
Decontaminate: Wash the spill area thoroughly with soap and water.[6]
Experimental Workflow: Chemical Spill Response
The following diagram illustrates the logical steps for responding to a chemical spill of Shepherdin (79-87) (TFA).
Caption: Workflow for handling a chemical spill.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. agricentre.basf.co.uk [agricentre.basf.co.uk]
- 7. genscript.com [genscript.com]
- 8. Peptide ordering guide - TFA removal - Peptide quantification [sb-peptide.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
